molecular formula C6H5N3OS B600035 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one CAS No. 13575-44-5

2-Aminothiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B600035
CAS No.: 13575-44-5
M. Wt: 167.186
InChI Key: NRYBRTXDDWMMKX-UHFFFAOYSA-N
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Description

2-Aminothiazolo[4,5-b]pyridin-5(4H)-one (CAS 13575-44-5) is a high-value, heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This chemical features a fused bicyclic scaffold incorporating both thiazole and pyridinone rings, with a molecular formula of C6H5N3OS and a molecular weight of approximately 167.19 g/mol . The 2-aminothiazole moiety is a well-established privileged structure in drug design, known for its versatile biological activities and presence in several approved therapeutics . This specific derivative is primarily investigated for its potential in oncology research, with studies exploring its role as a scaffold for novel anti-cancer agents . Researchers also utilize this compound in developing new antimicrobials, given the known efficacy of 2-aminothiazole derivatives against various bacterial and fungal strains . Furthermore, its anti-inflammatory applications are an active area of investigation . The compound must be stored in a cool, dark place under an inert atmosphere, typically between 2-8°C, to maintain stability . This product is intended for research and development purposes only in non-medical applications such as industrial applications or scientific research. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-6-9-5-3(11-6)1-2-4(10)8-5/h1-2H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYBRTXDDWMMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704525
Record name 2-Amino[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13575-44-5
Record name 2-Aminothiazolo[4,5-b]pyridin-5(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13575-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one. This molecule is of interest within medicinal chemistry due to its structural similarity to other biologically active aminothiazole derivatives, which have shown a wide range of pharmacological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1][2] This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected characterization data.

Proposed Synthesis

The synthesis of this compound can be achieved through a multi-step process, culminating in a cyclization reaction to form the thiazole ring, a common strategy for this class of compounds. A plausible and efficient method is a variation of the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thiourea derivative.[1][3]

The proposed synthetic route begins with the commercially available 2-amino-5-hydroxypyridine. This starting material undergoes bromination followed by reaction with thiourea to yield the target compound.

Overall Reaction Scheme:

Synthesis_Scheme start 2-Amino-5-hydroxypyridine intermediate1 3,4-Dibromo-5-hydroxypyridin-2(1H)-one start->intermediate1 1. Bromine, Acetic Acid intermediate2 3-Bromo-2-amino-5-hydroxypyridine intermediate1->intermediate2 2. PBr3 product This compound intermediate2->product 3. Thiourea, Ethanol, Reflux

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of 3,4-Dibromo-5-hydroxypyridin-2(1H)-one
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-hydroxypyridine (10.0 g, 0.091 mol) in glacial acetic acid (100 mL).

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (14.5 mL, 0.282 mol) in glacial acetic acid (20 mL) dropwise over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into ice-water (500 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried in a vacuum oven at 50 °C.

Step 2: Synthesis of 3-Bromo-2-amino-5-hydroxypyridine
  • Reaction Setup: To a suspension of 3,4-dibromo-5-hydroxypyridin-2(1H)-one (10.0 g, 0.037 mol) in a suitable solvent like dioxane (100 mL) in a 250 mL round-bottom flask, add phosphorus tribromide (PBr₃) (5.3 mL, 0.056 mol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (300 g). Neutralize the solution with a saturated sodium bicarbonate solution. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 3-bromo-2-amino-5-hydroxypyridine.

Step 3: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-bromo-2-amino-5-hydroxypyridine (5.0 g, 0.026 mol) and thiourea (2.2 g, 0.029 mol) in ethanol (50 mL).

  • Cyclization: Heat the mixture to reflux for 8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound.

Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques. The expected data are summarized below.

Physicochemical and Spectroscopic Data
ParameterExpected Value
Molecular Formula C₆H₅N₃OS
Molecular Weight 167.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point >200 °C (with decomposition)
¹H NMR (DMSO-d₆, 500 MHz) δ 10.5-11.5 (br s, 1H, NH), 7.5-8.0 (s, 2H, NH₂), 6.5-7.0 (d, 1H, Ar-H), 6.0-6.5 (d, 1H, Ar-H)
¹³C NMR (DMSO-d₆, 125 MHz) δ 170-175 (C=O), 160-165 (C=N), 145-150 (Ar-C), 130-135 (Ar-C), 110-115 (Ar-CH), 100-105 (Ar-CH)
Mass Spectrum (ESI-MS) m/z 168.02 [M+H]⁺
IR (KBr, cm⁻¹) 3300-3400 (N-H stretch), 1680-1700 (C=O stretch), 1620-1640 (C=N stretch), 1550-1580 (N-H bend)

Note: The exact chemical shifts (δ) in NMR and absorption bands in IR may vary slightly.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the purity and verify the identity of the final compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization A Starting Materials (2-Amino-5-hydroxypyridine, Bromine, Thiourea) B Step 1: Bromination A->B C Step 2: Halogen Exchange B->C D Step 3: Thiazole Ring Formation (Hantzsch Synthesis) C->D E Filtration D->E Crude Product F Recrystallization E->F G Drying F->G H NMR Spectroscopy (¹H, ¹³C) G->H Pure Product I Mass Spectrometry G->I J IR Spectroscopy G->J K Melting Point Analysis G->K L Final Compound: This compound H->L I->L J->L K->L

Caption: Workflow for the synthesis and characterization of the target compound.

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers can adapt and optimize these protocols based on available laboratory resources and specific research goals. The characterization data presented serves as a benchmark for confirming the successful synthesis of this promising heterocyclic compound.

References

An In-Depth Technical Guide to 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectroscopic characterization. The document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this scaffold. While specific biological data for the parent compound is limited in publicly accessible literature, this guide discusses the known biological activities of its derivatives, highlighting the therapeutic potential of this chemical class.

Introduction

The fusion of a thiazole ring with a pyridine core gives rise to the thiazolopyridine scaffold, a privileged structure in drug discovery. The 2-aminothiazole moiety is a well-established pharmacophore found in numerous biologically active compounds, imparting a wide range of therapeutic properties.[1] The pyridinone component can also contribute to molecular interactions with biological targets. The specific isomer, this compound, presents a unique combination of these structural features, making it a compelling candidate for further investigation and derivatization in the pursuit of new therapeutic agents. Derivatives of the broader 2-aminothiazole class have shown a remarkable diversity of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4]

Chemical Properties

Physicochemical Properties

A summary of the key physicochemical and computational properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for guiding drug design efforts.

PropertyValueReference
Molecular Formula C₆H₅N₃OS[5]
Molecular Weight 167.19 g/mol [5]
CAS Number 13575-44-5[5]
Topological Polar Surface Area (TPSA) 67.48 Ų[5]
logP (calculated) -0.2222[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]

Table 1: Physicochemical and Computational Properties of this compound.

Synthesis and Reactivity

Synthesis

A general workflow for the synthesis of related thiazolo[4,5-b]pyridin-7(4H)-one derivatives has been described using a solid-phase strategy, which could potentially be adapted.[6] This approach offers the advantage of modularity and facilitates the creation of a library of derivatives for structure-activity relationship (SAR) studies.

A potential synthetic pathway is visualized in the following diagram:

G cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway A 2,3-Diaminopyridine Derivative C Condensation A->C Step 1 B Thiocarbonyl Reagent (e.g., CS2, Thiophosgene) B->C D Cyclization C->D Step 2 E This compound D->E Final Product G cluster_structure This compound cluster_sites Potential Reactive Sites mol Chemical Structure Image Placeholder N_amino Exocyclic Amino Group (Nucleophilic) C_thiazole Thiazole Ring (Electrophilic/Nucleophilic Attack) C_carbonyl Carbonyl Carbon (Nucleophilic Attack) N_pyridine Pyridine Nitrogen (Alkylation) G A Compound Synthesis and Purification B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B C Determination of IC50/EC50 Values B->C D Lead Compound Identification C->D E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

References

Spectroscopic and Synthetic Insights into 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one: A Technical Overview for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the current absence of publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry), this document focuses on providing key computational data, a plausible synthetic pathway with detailed experimental protocols, and an exploration of the potential biological significance of this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

This compound belongs to the broader class of 2-aminothiazole derivatives, which are recognized as privileged scaffolds in medicinal chemistry. Compounds bearing the 2-aminothiazole moiety have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The fusion of the thiazole ring with a pyridinone core in this compound presents a unique chemical architecture with potential for novel pharmacological applications, such as the inhibition of phosphodiesterase-5 (PDE5).[5] This guide aims to consolidate the available information on this compound and propose a synthetic route to facilitate its further investigation.

Compound Properties

PropertyValueSource
Molecular Formula C₆H₅N₃OSChemScene[6]
Molecular Weight 167.19 g/mol ChemScene[6]
CAS Number 13575-44-5ChemScene[6]
Appearance Predicted: Solid-
Topological Polar Surface Area (TPSA) 85.8 ŲChemScene[6]
Predicted LogP -0.8ChemScene[6]
Hydrogen Bond Donors 2ChemScene[6]
Hydrogen Bond Acceptors 4ChemScene[6]
Rotatable Bonds 0ChemScene[6]

Proposed Synthesis and Experimental Protocol

Based on established synthetic methodologies for structurally related thiazolo[4,5-b]pyridin-7(4H)-one and isothiazolo[4,5-b]pyridin-5-one derivatives, a plausible synthetic route for this compound is proposed.[7][8] The key strategy involves a multi-component reaction, a powerful tool in diversity-oriented synthesis.

Proposed Synthetic Scheme:

A one-pot, three-component condensation reaction is proposed, starting from 2,4-diaminothiazole, an appropriate aldehyde (e.g., formaldehyde or a protected equivalent), and Meldrum's acid. This approach is analogous to the synthesis of similar pyridinone-fused heterocycles.[7]

Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 2,4-Diaminothiazole P One-Pot Condensation A->P B Formaldehyde B->P C Meldrum's Acid C->P D This compound P->D Reflux in Acetic Acid

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Meldrum's acid (1.0 eq) and glacial acetic acid as the solvent.

  • Addition of Reactants: To the stirred solution, add 2,4-diaminothiazole (1.0 eq) and formaldehyde (1.0 eq, typically as a 37% aqueous solution or as paraformaldehyde).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 118 °C for acetic acid) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure this compound.

  • Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques including ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Analysis (General Considerations)

While specific data is unavailable, the expected spectroscopic characteristics can be predicted based on the structure of this compound.

NMR Spectroscopy (¹H and ¹³C)
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyridinone ring, a broad singlet for the amino (-NH₂) protons, and a signal for the N-H proton of the pyridinone ring. The chemical shifts and coupling constants of the pyridinone protons would be characteristic of the substitution pattern.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon of the pyridinone ring (typically in the range of 160-180 ppm), as well as distinct signals for the carbons of the thiazole and pyridinone rings.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

  • N-H stretching vibrations for the amino group and the pyridinone ring (around 3100-3400 cm⁻¹).

  • C=O stretching vibration of the pyridinone carbonyl group (around 1650-1700 cm⁻¹).

  • C=N and C=C stretching vibrations of the fused ring system (in the 1500-1650 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (167.19). Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, or elements of the thiazole ring.

Potential Biological Significance and Applications

The 2-aminothiazole scaffold is a cornerstone in the development of therapeutic agents.[1] Derivatives have been reported to exhibit a wide range of biological activities, making this compound a compound of significant interest for biological screening.

  • Anticancer Activity: Numerous 2-aminothiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][4]

  • Antimicrobial Activity: The 2-aminothiazole nucleus is present in several clinically used antibiotics and is a common motif in the design of new antibacterial and antifungal agents.[2][4]

  • Enzyme Inhibition: Analogs of 2-aminothiazole have been investigated as inhibitors of various enzymes, including phosphodiesterases, which are important targets in the treatment of cardiovascular diseases and erectile dysfunction.[5]

  • Anti-inflammatory Activity: The anti-inflammatory potential of 2-aminothiazole derivatives has also been explored, suggesting their possible application in treating inflammatory disorders.[1]

The unique fusion of the biologically active 2-aminothiazole and pyridinone rings suggests that this compound could be a valuable lead compound for the development of novel therapeutics.

Conclusion

While a complete experimental spectroscopic profile of this compound is not currently in the public domain, this technical guide provides essential information for researchers interested in this compound. The proposed synthetic route offers a practical starting point for its preparation, and the overview of the biological activities of related compounds highlights its potential as a pharmacologically active agent. Further research is warranted to synthesize this compound, fully characterize its physicochemical and spectroscopic properties, and explore its biological potential.

References

In-Depth Technical Guide: 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one (CAS Number 13575-44-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one, identified by the CAS number 13575-44-5. While specific experimental data for this particular compound is limited in publicly accessible literature, this document compiles available information on its structure and properties, alongside synthetic methodologies and biological activities reported for structurally related compounds. This information serves as a valuable resource for researchers interested in the therapeutic potential of the thiazolo[4,5-b]pyridine scaffold.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. Its core structure consists of a fused thiazole and pyridine ring system.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 13575-44-5ChemScene[1]
Molecular Formula C₆H₅N₃OSChemScene[1]
Molecular Weight 167.19 g/mol ChemScene[1]
Predicted Boiling Point 511.7±50.0 °C
Predicted pKa 10.48±0.20
SMILES NC1=NC2=C(S1)C=CC(=O)N2ChemScene[1]
InChI InChI=1S/C6H5N3OS/c7-8-6-10-5-3(9-6)1-2-4(11)7-5/h1-2H,(H2,8,9,11)ChemScene[1]

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Characterization

Potential Synthetic Routes

a) Three-Component Condensation Reaction:

A plausible approach for the synthesis of the dihydropyridone core of this molecule is through a three-component condensation reaction. This method has been successfully employed for the synthesis of structurally similar 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones.[2]

  • Experimental Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminothiazole Derivative 2-Aminothiazole Derivative Mixing & Reflux Mixing & Reflux 2-Aminothiazole Derivative->Mixing & Reflux Aldehyde Aldehyde Aldehyde->Mixing & Reflux Meldrum's Acid Meldrum's Acid Meldrum's Acid->Mixing & Reflux Thiazolo[4,5-b]pyridin-5-one Derivative Thiazolo[4,5-b]pyridin-5-one Derivative Mixing & Reflux->Thiazolo[4,5-b]pyridin-5-one Derivative

Caption: General workflow for three-component condensation.

  • General Protocol: A mixture of an appropriate 2-aminothiazole precursor, an aldehyde, and Meldrum's acid would likely be refluxed in a suitable solvent, such as acetic acid. The product would then be isolated and purified using standard techniques like crystallization or chromatography.

b) Solid-Phase Synthesis:

For the generation of a library of derivatives, a solid-phase synthesis approach, similar to that developed for thiazolo[4,5-b]pyridin-7(4H)-one derivatives, could be adapted.[3] This methodology allows for the efficient and modular introduction of diversity at various positions of the scaffold.

Characterization Methods

The characterization of the synthesized this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.

Table 2: Spectroscopic and Analytical Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic and amine protons.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H (amine), C=O (amide), and C=N bonds.
Elemental Analysis Confirms the elemental composition (C, H, N, S) of the synthesized compound.

Potential Biological Activities and Mechanism of Action

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, known to be present in a wide array of biologically active compounds.[4][5] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects.[4][6]

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 2-aminothiazole derivatives. While no specific data exists for CAS 13575-44-5, related compounds have shown activity against various bacterial and fungal strains.[7]

  • Potential Mechanism of Action: The mechanism of antimicrobial action for 2-aminothiazole derivatives can vary. Some compounds are known to inhibit essential enzymes in microbial metabolic pathways. For instance, some thiazolo[4,5-b]pyridines have been investigated as inhibitors of bacterial DNA gyrase and MurD ligase, crucial enzymes for bacterial survival.[7]

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several approved anticancer drugs and numerous investigational agents.[8] Structurally similar thiazolo[4,5-b]pyridin-5-ones and their isosteres have shown potent cytotoxic effects against various cancer cell lines.[2]

  • Potential Signaling Pathways and Mechanisms:

    • Kinase Inhibition: A common mechanism of action for 2-aminothiazole-based anticancer agents is the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis. The Traf2- and Nck-interacting kinase (TNIK), which is involved in the Wnt signaling pathway, has been identified as a target for some 2-aminothiazole derivatives.[8]

    • Microtubule Destabilization: Some dihydroisothiazolopyridinones, which are structurally related to the compound of interest, have been shown to act as antimitotic agents by destabilizing microtubules, leading to cell cycle arrest and apoptosis.[9]

  • Illustrative Signaling Pathway Involvement:

G cluster_pathway Potential Anticancer Mechanism Compound_13575-44-5 This compound Kinase Protein Kinase (e.g., TNIK) Compound_13575-44-5->Kinase Inhibition Signaling_Cascade Downstream Signaling Cascade (e.g., Wnt/β-catenin) Kinase->Signaling_Cascade Activation Cell_Proliferation Cancer Cell Proliferation Signaling_Cascade->Cell_Proliferation Promotion

Caption: Potential kinase inhibition pathway.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays would be necessary.

Antimicrobial Susceptibility Testing
  • Methodology: The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the microbial strain.

    • Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay
  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion

This compound (CAS 13575-44-5) belongs to a class of heterocyclic compounds with significant potential in drug discovery, particularly in the areas of antimicrobial and anticancer research. While specific experimental data for this compound is currently scarce, the available information on related structures provides a strong rationale for its synthesis and biological evaluation. The synthetic routes and experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic promise of this and related thiazolo[4,5-b]pyridine derivatives. Further studies are warranted to elucidate the specific biological activities, mechanisms of action, and potential signaling pathway modulation of this compound.

References

Navigating the Therapeutic Potential of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Fused heterocyclic systems incorporating this moiety, such as the 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one core, are of significant interest to researchers and drug development professionals for their potential to yield novel therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of derivatives based on this and closely related scaffolds.

Due to the limited volume of publicly available research specifically focused on this compound derivatives, this guide will also draw upon data from structurally similar thiazolopyridine and isothiazolopyridine analogs to illustrate the potential therapeutic applications and underlying mechanisms of this class of compounds. The information presented herein is intended to serve as a valuable resource for scientists engaged in the discovery and development of novel pharmaceuticals based on this privileged heterocyclic system.

Anticancer Activity of Thiazolopyridine Analogs

Derivatives of the broader thiazolopyridine class have demonstrated promising anticancer activity across various cancer cell lines. While specific data for this compound derivatives is not extensively reported, studies on related isothiazolo[5,4-b]pyridine derivatives provide valuable insights into their potential as antineoplastic agents.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a series of isothiazolo[5,4-b]pyridine derivatives, highlighting their growth inhibitory effects on various cancer cell lines.

Compound IDSpacerAmineCancer Cell LineGI50 (µM)
1a -(CH2)-MorpholineLeukemia (RPMI-8226)~20
1b -(CH2)-4-MethylpiperazineLeukemia (RPMI-8226)>100
2a -CH(OH)CH2-MorpholineLeukemia (CCRF-CEM)~20
2b -CH(OH)CH2-4-MethylpiperazineLeukemia (CCRF-CEM)~20
2c -CH(OH)CH2-4-BenzylpiperidineLeukemia (CCRF-CEM)~20

Data extracted from a study on isothiazolo[5,4-b]pyridine derivatives, which are structural isomers of the target scaffold.[2]

Experimental Protocols

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)

The anticancer activity of the isothiazolo[5,4-b]pyridine derivatives was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screen.[3]

  • Cell Preparation: A panel of 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are cultured.

  • Compound Treatment: The cells are incubated with the test compounds at various concentrations for a specified period (typically 48 hours).

  • Cell Viability Assay: After incubation, the cell viability is determined using a sulforhodamine B (SRB) protein assay.

  • Data Analysis: The GI50 (concentration required to inhibit cell growth by 50%) is calculated from dose-response curves.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start culture_cells Culture NCI-60 Cell Lines start->culture_cells prepare_compounds Prepare Compound Solutions start->prepare_compounds plate_cells Plate Cells culture_cells->plate_cells add_compounds Add Test Compounds prepare_compounds->add_compounds plate_cells->add_compounds incubate Incubate for 48h add_compounds->incubate fix_cells Fix Cells incubate->fix_cells srb_stain SRB Staining fix_cells->srb_stain measure_absorbance Measure Absorbance srb_stain->measure_absorbance calculate_gi50 Calculate GI50 measure_absorbance->calculate_gi50 end End calculate_gi50->end

In Vitro Anticancer Screening Workflow

Antimicrobial Activity

The 2-aminothiazole core is a well-established pharmacophore in the development of antimicrobial agents.[4] While direct studies on the antimicrobial properties of this compound derivatives are scarce, research on related 2-amino-5-alkylidene-thiazol-4-ones provides valuable data on their potential as antibacterial agents.

Quantitative Antimicrobial Activity Data

The following table presents the minimal inhibitory concentration (MIC) values for a selection of 2-amino-5-alkylidene-thiazol-4-one derivatives against various bacterial strains.

Compound IDR1R2P. aeruginosa MIC (µg/mL)B. subtilis MIC (µg/mL)S. aureus MIC (µg/mL)
3a 4-Methylpiperidin-1-yl4-Cyanophenyl4816
3b Morpholino4-Cyanophenyl81632
3c Piperidin-1-yl4-Cyanophenyl81632

Data extracted from a study on 2-amino-5-alkylidene-thiazol-4-ones.[5]

Experimental Protocols

Whole-Cell Antibacterial Screening (Broth Microdilution Method)

The antibacterial activity of the 2-amino-5-alkylidene-thiazol-4-one derivatives was determined using a standard broth microdilution method.[5]

  • Bacterial Culture: Bacterial strains are grown in appropriate broth medium to a specific optical density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibitory Activity

The structural similarity of the thiazolo[4,5-b]pyridine scaffold to purine has led to its investigation as a potential kinase inhibitor. The isomeric imidazo[4,5-b]pyridine core has been successfully exploited to develop potent inhibitors of various kinases, including Aurora kinases, which are key regulators of cell division and are often dysregulated in cancer.

Quantitative Kinase Inhibitory Data

The following table shows the in vitro inhibitory activity of imidazo[4,5-b]pyridine derivatives against Aurora kinases.

Compound IDAurora-A IC50 (µM)Aurora-B IC50 (µM)Aurora-C IC50 (µM)
Cpd 31 0.0420.1980.227

Data for a representative imidazo[4,5-b]pyridine derivative, a structural bioisostere of the thiazolo[4,5-b]pyridine scaffold.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

The kinase inhibitory activity of the imidazo[4,5-b]pyridine derivatives was assessed using a radiometric kinase assay.

  • Reaction Mixture Preparation: A reaction mixture containing the kinase, a substrate (e.g., histone H3), and [γ-³³P]ATP is prepared in a suitable buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated and incubated at room temperature for a specified time.

  • Reaction Quenching: The reaction is stopped by the addition of a quenching solution.

  • Quantification: The amount of ³³P incorporated into the substrate is quantified using a scintillation counter.

  • IC50 Calculation: The IC50 values are determined from the dose-response curves.

kinase_inhibition_pathway cluster_pathway Simplified Kinase Signaling cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase (e.g., Aurora-A) ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Kinase Binds to substrate-binding site Cellular_Response Cellular Response (e.g., Mitosis) Phosphorylated_Substrate->Cellular_Response Triggers Inhibitor Thiazolopyridine Derivative Inhibitor->Kinase Competitively binds to ATP site

Mechanism of ATP-Competitive Kinase Inhibition

Synthesis of Thiazolopyridine Scaffolds

The synthesis of thiazolopyridine derivatives can be achieved through various synthetic routes. A common approach involves the construction of the fused heterocyclic system from appropriately substituted pyridine and thiazole precursors.

synthetic_scheme cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_cyclization Cyclization aminopyridine Substituted 2-aminopyridine thiourea_intermediate Pyridylthiourea Intermediate aminopyridine->thiourea_intermediate Reaction thiocyanate Thiocyanate Salt thiocyanate->thiourea_intermediate thiazolopyridine 2-Aminothiazolo[4,5-b]pyridine Core thiourea_intermediate->thiazolopyridine Cyclocondensation cyclizing_agent α-Haloketone or Equivalent cyclizing_agent->thiazolopyridine

General Synthetic Strategy for 2-Aminothiazolopyridines

The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. Based on the biological activities of closely related thiazolopyridine and imidazo[4,5-b]pyridine analogs, derivatives of this core structure hold potential as anticancer, antimicrobial, and kinase inhibitory agents. This technical guide has summarized the available data on these related scaffolds, providing quantitative activity data, detailed experimental protocols, and visualizations of relevant workflows and pathways. It is hoped that this compilation will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of this compound derivatives. Future studies focusing on the synthesis and biological evaluation of a diverse library of these compounds are warranted to fully elucidate their structure-activity relationships and identify lead candidates for further drug development.

References

Unraveling the Inhibitory Action: A Technical Guide to 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the putative mechanism of action of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one as a kinase inhibitor. Drawing upon extensive research into structurally related compounds, this document outlines the likely molecular interactions, targeted signaling pathways, and experimental validation methodologies relevant to researchers, scientists, and professionals in drug development.

Executive Summary

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This whitepaper focuses on the this compound core, a specific chemotype with significant therapeutic potential. While direct studies on this exact molecule are limited, this guide synthesizes data from analogous thiazolo-pyridine and aminothiazole derivatives to propose a detailed mechanism of action. We will explore its likely binding mode within the ATP-binding pocket of kinases, potential kinase targets, and the downstream cellular consequences of its inhibitory activity. Furthermore, this guide presents standardized experimental protocols and quantitative data from related compounds to provide a comprehensive framework for future research and development.

Proposed Mechanism of Action: ATP-Competitive Inhibition

Based on extensive studies of related 2-aminothiazole and thiazolo[5,4-b]pyridine derivatives, this compound is hypothesized to function as an ATP-competitive inhibitor.[1] This mechanism involves the inhibitor molecule reversibly binding to the ATP-binding site in the kinase catalytic domain.

The key proposed interactions are:

  • Hinge-Binding: The 2-amino group and the nitrogen atom within the pyridine ring of the core structure are predicted to form critical hydrogen bonds with the kinase hinge region. This interaction mimics the adenine moiety of ATP, effectively anchoring the inhibitor in the active site.

  • Hydrophobic Interactions: The fused ring system and any potential substituents can engage in hydrophobic and van der Waals interactions with non-polar residues in the surrounding pocket, contributing to binding affinity and selectivity.

  • Gatekeeper Residue Interaction: The specific conformation and steric bulk of the inhibitor will influence its interaction with the "gatekeeper" residue, a key determinant of kinase selectivity.

Proposed Binding Mode of this compound hinge Hinge Region (e.g., Ala213 in Aurora-A) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket d_loop DFG Motif (Activation Loop) inhibitor This compound inhibitor->hinge Hydrogen Bonds (2-amino & pyridine-N) inhibitor->gatekeeper Steric Interaction inhibitor->hydrophobic_pocket Hydrophobic Interactions inhibitor->d_loop Potential Interaction

Caption: Proposed interactions within a kinase ATP-binding site.

Potential Kinase Targets and Signaling Pathways

Derivatives of the 2-aminothiazole scaffold have demonstrated inhibitory activity against a range of kinases, suggesting that this compound may also target multiple kinases.[2][3][4] Potential targets include, but are not limited to:

  • Src Family Kinases (SFKs): Involved in cell proliferation, survival, and migration.[2][4]

  • Aurora Kinases (A, B, C): Key regulators of mitosis; their inhibition can lead to mitotic arrest and apoptosis.[3]

  • c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[1]

  • Phosphoinositide 3-kinases (PI3Ks): Central to cell growth, proliferation, and survival pathways.[5]

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.[6]

Inhibition of these kinases can disrupt critical cancer-related signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to anti-proliferative and pro-apoptotic effects.

Potential Downstream Effects of Kinase Inhibition inhibitor This compound kinase Target Kinase (e.g., Aurora, Src, c-KIT) inhibitor->kinase Inhibits substrate Substrate Phosphorylation kinase->substrate Phosphorylates pathway Signaling Pathway (e.g., PI3K/AKT, MAPK) substrate->pathway Activates proliferation Cell Proliferation pathway->proliferation Promotes survival Cell Survival pathway->survival Promotes apoptosis Apoptosis pathway->apoptosis Inhibits Experimental Workflow for Kinase Inhibitor Characterization start Compound Synthesis 2-Aminothiazolo [4,5-b]pyridin-5(4H)-one invitro In Vitro Kinase Assay (e.g., TR-FRET) start->invitro Determine IC50 cellular_phos Cellular Phosphorylation Assay (Western Blot) invitro->cellular_phos Confirm Target Engagement viability Cell Viability Assay (CellTiter-Glo®) cellular_phos->viability Assess Cellular Effect end Mechanism of Action Established viability->end

References

The Emergence of Thiazolopyridinones as a Promising Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Anticancer Potential of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one Analogs and Derivatives

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, the scientific community has turned its attention to a class of heterocyclic compounds known as thiazolopyridinones. While specific research on this compound remains nascent, a growing body of evidence highlights the significant anticancer potential of its structural isomers and derivatives, particularly those based on the thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine core. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these emerging anticancer agents, tailored for researchers, scientists, and drug development professionals.

I. The Thiazolopyridine Scaffold: A Privileged Structure in Oncology

The thiazolopyridine core, a fusion of thiazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. This structure has been successfully employed in the development of inhibitors for various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][2] Derivatives of the thiazolo[5,4-b]pyridine scaffold, in particular, have demonstrated potent inhibitory activity against key oncogenic kinases such as c-KIT, PI3K, and EGFR-TK, making them a focal point of current cancer drug discovery efforts.[1][3][4]

II. Quantitative Anticancer Activity of Thiazolopyridine Derivatives

Extensive screening of thiazolo[5,4-b]pyridine and thiazolo[4,5-d]pyrimidine derivatives has revealed significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. The following tables summarize the key quantitative data from various studies, showcasing the potency and selectivity of these compounds.

Table 1: Anticancer Activity of Thiazolo[5,4-b]pyridine Derivatives against c-KIT Driven Cancers
Compound IDCancer Cell LineGrowth Inhibition (GI₅₀) in µMTargetReference
6r GIST-T1Comparable to Imatinib (0.02 µM)c-KIT[1][5]
6r HMC1.2 (c-KIT V560G/D816V)1.15c-KIT (mutant)[1][5]
6s GIST-T1Comparable to Imatinib (0.02 µM)c-KIT[1][5]
7c GIST-T1Comparable to Imatinib (0.02 µM)c-KIT[1][5]
7h GIST-T1Comparable to Imatinib (0.02 µM)c-KIT[1][5]
6k HMC1.2< 2.53c-KIT (mutant)[5]
6o HMC1.2< 2.53c-KIT (mutant)[5]
Imatinib HMC1.227.10c-KIT (mutant)[5]
Sunitinib HMC1.22.53c-KIT (mutant)[5]

GI₅₀: The concentration of the drug that causes 50% reduction in cell growth.

Table 2: PI3K Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives
Compound IDPI3K IsoformIC₅₀ in nMReference
19a PI3Kα3.6[3]
19a PI3Kβ~36[3]
19a PI3Kγ1.8[3]
19a PI3Kδ2.5[3]

IC₅₀: The concentration of the drug that inhibits 50% of the enzyme's activity.

Table 3: Anticancer Activity of Thiazolo[5,4-b]pyridine Derivatives against Non-Small Cell Lung Cancer (NSCLC)
Compound IDCancer Cell LineIC₅₀ in µMTargetReference
10k HCC8270.010EGFR-TK[4]
10k NCI-H19750.08EGFR-TK[4]
10k A-5490.82EGFR-TK[4]
Osimertinib HCC827, NCI-H1975, A-549Comparable to 10kEGFR-TK[4]

IC₅₀: The concentration of the drug that inhibits 50% of cell viability.

Table 4: Anticancer Activity of Chalcone-incorporated Oxazolo[4,5-b]pyridine Derivatives
Compound IDCancer Cell LineIC₅₀ in µMReference
10b, 10c, 10d, 10e, 10g, 10h, 10i MCF-7, A549, Colo-205, A27800.013 ± 0.0013 to 12.45 ± 6.57[6]
Etoposide (Reference) MCF-7, A549, Colo-205, A27800.13 ± 0.017 to 3.08 ± 0.135[6]
Table 5: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
Compound IDCancer Cell LineGrowth % at 10⁻⁵ MReference
5a Renal Cancer (UO-31)Noticeable Cytotoxic Activity[7]
5a Melanoma (MALME-3M)Noticeable Cytotoxic Activity[7]
5a Non-Small Cell Lung Cancer (NCI-H522)Noticeable Cytotoxic Activity[7]
5b Non-Small Cell Lung Cancer (NCI-H522)Most Effective[7]
IV (a 7-chloro derivative) Renal Cancer (UO-31)-85.59[8]
V (a 7-chloro derivative) Renal Cancer (CAKI-1)-88.95[8]

III. Experimental Protocols

The discovery and validation of these anticancer agents rely on a series of well-defined experimental protocols. Below are the methodologies for key experiments cited in the literature.

A. Synthesis of Thiazolo[5,4-b]pyridine Derivatives

A general synthetic route for novel thiazolo[5,4-b]pyridine derivatives involves a multi-step process.[1][3][4]

  • Aminothiazole Formation: Starting with a commercially available substituted pyridine, such as 3-amino-5-bromo-2-chloropyridine, an aminothiazole scaffold is formed through a reaction with potassium thiocyanate.[1]

  • Protection of the Amino Group: The amino group on the thiazole ring is protected, for instance with a Boc group, to allow for selective reactions at other positions.[1]

  • Suzuki Cross-Coupling: The protected thiazolopyridine is then coupled with a boronic acid or its pinacol ester derivative using a palladium catalyst (e.g., Pd(dppf)Cl₂) to introduce various substituents.[1][4]

  • Deprotection and Further Functionalization: The protecting group is removed, and the free amino group can be further functionalized, for example, by acylation or reaction with isocyanates to yield the final target compounds.

B. In Vitro Anticancer Activity Assays

The cytotoxic and antiproliferative effects of the synthesized compounds are typically evaluated using the following methods:

  • Cell Lines and Culture: A panel of human cancer cell lines (e.g., GIST-T1, HMC1.2, HCC827, NCI-H1975, A549, MCF-7, Colo-205, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4][5][6]

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.

    • The IC₅₀ or GI₅₀ values are then calculated from the dose-response curves.[6][9]

  • Kinase Inhibition Assays: To determine the direct inhibitory effect on target kinases, radiometric or fluorescence-based enzymatic assays are employed. These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.[1][3]

C. Mechanism of Action Studies

To elucidate the molecular mechanisms underlying the anticancer activity, the following experiments are often performed:

  • Western Blotting: This technique is used to detect and quantify the expression levels of key proteins in signaling pathways downstream of the target kinase (e.g., phosphorylation of c-KIT, AKT, and ERK).[1]

  • Apoptosis Assays: Flow cytometry using Annexin V and propidium iodide (PI) staining is employed to quantify the induction of apoptosis (programmed cell death) in cancer cells following treatment with the compounds.[4]

  • Cell Cycle Analysis: Flow cytometry with PI staining of cellular DNA is used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[1]

IV. Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex signaling pathways targeted by these compounds and the experimental workflows used in their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of Thiazolopyridine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture mtt_assay Cytotoxicity Assay (MTT) cell_culture->mtt_assay ic50 Determine IC50/GI50 Values mtt_assay->ic50 kinase_assay Kinase Inhibition Assay ic50->kinase_assay western_blot Western Blotting (Signaling Pathways) ic50->western_blot apoptosis_assay Apoptosis Assay (Flow Cytometry) ic50->apoptosis_assay ckit_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects ckit c-KIT Receptor pi3k PI3K ckit->pi3k ras RAS ckit->ras inhibitor Thiazolo[5,4-b]pyridine Derivative (e.g., 6r) inhibitor->ckit Inhibition akt AKT pi3k->akt transcription Gene Transcription akt->transcription raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription proliferation Proliferation transcription->proliferation survival Survival transcription->survival apoptosis Apoptosis transcription->apoptosis

References

"structure-activity relationship (SAR) of 2-aminothiazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Structure and General SAR Principles

The 2-aminothiazole ring is a versatile heterocyclic system that can be readily functionalized at the 2-amino group, as well as at the C4 and C5 positions of the thiazole ring. The biological activity of these derivatives is highly dependent on the nature and position of these substituents. Modifications at these sites influence the compound's potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, with some compounds advancing to clinical trials, such as Dasatinib and Alpelisib.[1][2] The SAR for anticancer activity is often linked to the inhibition of specific protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibition

Many 2-aminothiazole-based anticancer agents function as kinase inhibitors. The 2-aminothiazole core can act as a hinge-binding motif, crucial for interaction with the ATP-binding pocket of kinases.

SAR Summary for Kinase Inhibitors:

  • N-2 Position: Substitution on the 2-amino group is critical for potent kinase inhibition. Large, aromatic, or heteroaromatic moieties are often preferred. For instance, in the development of Src family kinase inhibitors, specific substituted pyrimidine rings attached to the 2-amino group led to potent compounds like Dasatinib.[3]

  • C4-Position: Substituents at the C4-position can influence selectivity and potency. For example, a 2-pyridyl ring at this position has been found to be important for the antimycobacterial activity of some derivatives.[4][5]

  • C5-Position: Modifications at the C5-position can also modulate activity. Introduction of a carboxamide group at this position was a key step in the optimization of Dasatinib.[3]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 2-aminothiazole derivatives against various cancer cell lines.

Compound IDR (at N-2)R1 (at C4)R2 (at C5)Cell LineIC50 (µM)Reference
Dasatinib 2-chloro-6-methylphenyl-N-(2-hydroxyethyl)piperazinyl-carboxamideVariousSubnanomolar to nanomolar[3]
Compound 20 benzylic amineHbutylidene (fused with C4)H1299 (lung)4.89[1]
Compound 20 benzylic amineHbutylidene (fused with C4)SHG-44 (glioma)4.03[1]
Compound 28 m-chlorophenylHHHT29 (colon)0.63[1]
Compound 28 m-chlorophenylHHHeLa (cervical)6.05[1]
Compound 28 m-chlorophenylHHA549 (lung)8.64[1]
OMS5 4-nitroanilineHHA549 (lung)22.13[6]
OMS14 piperazine-4-nitroanilineHHMCF-7 (breast)61.03[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with 2-aminothiazole derivatives incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow Diagram.

Antimicrobial Activity

2-Aminothiazole derivatives have shown broad-spectrum antimicrobial activity against various bacteria and fungi.[7][8][9]

SAR Summary for Antimicrobial Activity
  • N-2 Position: The nature of the substituent at the 2-amino position significantly influences antimicrobial potency. Acyl groups, substituted phenyl rings, and other heterocyclic moieties have been shown to be beneficial.[4][10]

  • C4-Position: Aryl or heteroaryl substitutions at the C4-position are common in active antimicrobial compounds. A 2-pyridyl ring at this position has been associated with good antimycobacterial activity.[4][5]

  • C5-Position: Modifications at the C5-position can also impact activity. For example, the introduction of a bromo group at this position has been explored.[11]

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-aminothiazole derivatives against various microbial strains.

Compound IDR (at N-2)R1 (at C4)Microbial StrainMIC (µg/mL)Reference
Compound 55 3-chlorobenzoyl2-pyridylMycobacterium tuberculosis0.008[5]
Generic Derivative Substituted phenyl2-pyridylMycobacterium tuberculosis-[4]
Compound 8 (structure not specified)(structure not specified)Enterobacter cloacaePotent[7][12]
Compound 1 (structure not specified)(structure not specified)Trichophyton viridePotent[7][12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum serial_dilution Perform serial dilutions of test compounds start->serial_dilution inoculate_wells Inoculate wells with microbial suspension prep_inoculum->inoculate_wells serial_dilution->inoculate_wells incubate Incubate plate inoculate_wells->incubate read_results Observe for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

MIC Determination Workflow.

Anti-inflammatory Activity

2-Aminothiazole derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of enzymes like inducible nitric oxide synthase (iNOS).[13]

SAR Summary for Anti-inflammatory Activity
  • C4 and C5 Positions: Introduction of appropriately sized substituents at the C4 and C5 positions of the 2-aminothiazole ring can improve inhibitory activity and selectivity for iNOS.[13]

  • Bulky/Hydrophilic Substituents: The introduction of bulky or hydrophilic substituents at any position of the 2-aminothiazole ring has been shown to decrease or abolish inhibitory activity against NOS.[13]

Quantitative Data for Anti-inflammatory Activity

The following table shows the inhibitory activity of some 2-aminothiazole derivatives against iNOS.

Compound IDR1 (at C4)R2 (at C5)iNOS InhibitionSelectivity for iNOSReference
5a methyl1-methylethylModerateHigh[13]
5b methyl1,1-dimethylethylModerateHigh[13]
Experimental Protocol: Griess Assay for Nitrite Determination (iNOS activity)

The Griess assay is used to measure nitrite concentration, which is a stable and quantifiable product of nitric oxide (NO) produced by iNOS.

Protocol:

  • Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression.

  • Compound Treatment: The cells are co-treated with various concentrations of the 2-aminothiazole derivatives.

  • Sample Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Incubation and Measurement: The mixture is incubated in the dark at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.

  • Data Analysis: The nitrite concentration is determined from a standard curve, and the percentage of iNOS inhibition is calculated.

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO catalyzes conversion of L_Arginine L-Arginine L_Arginine->NO Inflammation Inflammation NO->Inflammation mediates Aminothiazole 2-Aminothiazole Derivative Aminothiazole->iNOS_protein inhibits

Inhibition of iNOS Signaling Pathway.

Conclusion

The 2-aminothiazole scaffold represents a highly versatile and promising core for the development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the N-2, C4, and C5 positions in determining the biological activity and selectivity of these compounds. Further exploration of the chemical space around the 2-aminothiazole nucleus, guided by the SAR principles outlined herein, is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

In Silico Modeling of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazolo[4,5-b]pyridin-5(4H)-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural rigidity and the presence of key hydrogen bond donors and acceptors make it an attractive starting point for the development of targeted therapies. This technical guide provides a comprehensive overview of the in silico modeling of the parent compound, this compound, focusing on its potential binding to protein kinases. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery.

Potential Biological Targets and Signaling Pathways

Derivatives of the thiazolo[4,5-b]pyridine scaffold have been investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes and are frequently implicated in diseases such as cancer. Key potential targets for this compound and its analogs include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2][3][4][5]

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed in various cancers.[6][7]

  • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that regulates cell growth, proliferation, and survival.[6]

  • c-KIT: A receptor tyrosine kinase involved in cell signaling, which, when mutated, can lead to certain types of cancer.[8]

  • PI3K (Phosphoinositide 3-kinase): A family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[9]

  • Aurora Kinases: A family of serine/threonine kinases that play a crucial role in mitosis.[10]

The inhibition of these kinases can disrupt signaling pathways essential for tumor growth and survival. A generalized representation of a kinase-mediated signaling pathway is depicted below.

G Receptor_Kinase Receptor_Kinase Dimerization_Activation Dimerization_Activation Receptor_Kinase->Dimerization_Activation Autophosphorylation Autophosphorylation Dimerization_Activation->Autophosphorylation Substrate_Protein Substrate_Protein Autophosphorylation->Substrate_Protein Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response

Figure 1: Generalized Kinase Signaling Pathway

In Silico Modeling Workflow

A typical computational workflow for investigating the binding of this compound to a target kinase involves several stages, from target selection to detailed interaction analysis.

G Protein_Preparation Protein_Preparation Binding_Site_Identification Binding_Site_Identification Protein_Preparation->Binding_Site_Identification Ligand_Preparation Ligand_Preparation Molecular_Docking Molecular_Docking Ligand_Preparation->Molecular_Docking Binding_Site_Identification->Molecular_Docking Pose_Analysis Pose_Analysis Molecular_Docking->Pose_Analysis MD_Simulation MD_Simulation Pose_Analysis->MD_Simulation Binding_Free_Energy Binding_Free_Energy MD_Simulation->Binding_Free_Energy Target_Selection Target_Selection Target_Selection->Ligand_Preparation

Figure 2: In Silico Drug Design Workflow

Experimental Protocols

This section details the methodologies for key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 2OH4) from the Protein Data Bank.

    • Remove water molecules, co-crystallized ligands, and any non-essential ions.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Perform a restrained energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • The 3D structure of this compound can be generated using chemical drawing software.

    • Assign appropriate atom types and partial charges.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Grid Generation:

    • Define the binding site based on the location of the co-crystallized ligand in the original PDB file.

    • Generate a grid box that encompasses the entire binding pocket to define the search space for the docking algorithm.

  • Docking Execution:

    • Utilize docking software such as AutoDock Vina, Glide, or GOLD to perform the docking calculations.

    • The software will generate a series of possible binding poses for the ligand within the receptor's active site.

  • Analysis of Results:

    • Rank the generated poses based on their docking scores (binding energies).

    • Visually inspect the top-ranked poses to analyze the binding interactions (hydrogen bonds, hydrophobic interactions, etc.) with the key amino acid residues in the active site.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform an initial energy minimization of the entire system to remove any bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for the system to reach a stable state.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

    • These analyses provide insights into the stability of the protein, the ligand, and their interactions.

Binding Free Energy Calculation

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores.

Protocol:

  • MM/PBSA or MM/GBSA Calculation:

    • Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.

    • These methods calculate the binding free energy by combining molecular mechanics energy terms and solvation free energies.

    • Snapshots from the stable part of the MD trajectory are used for the calculation.

Data Presentation

The following tables summarize hypothetical but representative quantitative data that would be generated from the in silico modeling of this compound with a model kinase, VEGFR-2 (PDB ID: 2OH4).

Table 1: Molecular Docking Results

ParameterValue
Docking Score (kcal/mol)-8.5
Predicted Interactions Interacting Residue
Hydrogen BondCys919
Hydrogen BondAsp1046
Pi-CationLys868
Hydrophobic InteractionLeu840
Hydrophobic InteractionVal848
Hydrophobic InteractionVal916

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

ParameterAverage ValueInterpretation
Protein RMSD (Å)1.5 ± 0.3Stable protein backbone
Ligand RMSD (Å)0.8 ± 0.2Ligand remains stably bound in the active site
Protein RMSF (Å)1.2 (Active Site)Low fluctuation in the binding pocket residues
H-Bond Occupancy (Cys919)85%Strong and stable hydrogen bond
H-Bond Occupancy (Asp1046)70%Consistent hydrogen bond interaction

Table 3: Binding Free Energy Calculation (MM/PBSA)

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.5
Polar Solvation Energy35.8
Non-polar Solvation Energy-5.1
Binding Free Energy (ΔG) -35.0

Conclusion

The in silico modeling of this compound suggests that this scaffold has the potential to bind effectively to the ATP-binding site of protein kinases, such as VEGFR-2. The predicted binding mode involves key hydrogen bond interactions with the hinge region residues and favorable hydrophobic contacts within the active site. Molecular dynamics simulations and binding free energy calculations can further validate the stability of these interactions. This technical guide provides a framework for the computational evaluation of this and related compounds, offering valuable insights to guide the rational design of novel and potent kinase inhibitors for therapeutic applications. Further experimental validation through in vitro and in vivo studies is necessary to confirm the predicted biological activity.

References

Methodological & Application

Synthesis Protocol for 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiazolo[4,5-b]pyridine scaffolds are prevalent in a variety of biologically active compounds. The fusion of the electron-rich thiazole ring with the pyridine system creates a unique chemical space for interaction with biological targets. Specifically, the 2-aminothiazole moiety is a well-known pharmacophore present in numerous approved drugs. The title compound, 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one, represents an interesting scaffold for further chemical exploration and biological screening. This protocol details a plausible and efficient synthetic route to access this molecule.

Overall Reaction Scheme

A potential synthetic route for this compound is proposed in two key stages:

  • Step 1: Hantzsch Thiazole Synthesis of a 2-amino-4-substituted thiazole intermediate.

  • Step 2: Pyridinone Ring Formation via a condensation and cyclization reaction to yield the final product.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Intermediate 1)

This step follows the well-established Hantzsch thiazole synthesis.

Materials:

  • Ethyl 2-chloroacetoacetate (1 equivalent)

  • Thiourea (1 equivalent)

  • Ethanol (solvent)

  • Sodium bicarbonate (optional, as a mild base)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.0 eq) and ethanol.

  • Stir the mixture until the thiourea is partially dissolved.

  • Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the mixture.

  • If the reaction is slow, a mild base like sodium bicarbonate (1.1 eq) can be added to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Synthesis of this compound (Final Product)

This step involves the construction of the pyridinone ring. A plausible method is the reaction of the aminothiazole ester with a suitable C2 synthon, followed by cyclization.

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (Intermediate 1) (1 equivalent)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents)

  • Ammonia solution (concentrated)

  • Ethanol (solvent)

Procedure:

  • In a sealed tube, dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in ethanol.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

  • Heat the mixture at 100-120 °C for 2-4 hours. This step forms the enamine intermediate.

  • Cool the reaction mixture to room temperature.

  • Add a concentrated solution of ammonia in ethanol.

  • Reseal the tube and heat the mixture at 120-140 °C for 6-12 hours. Monitor the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol).

Data Presentation

The following table summarizes hypothetical but expected quantitative data for the synthesis of this compound.

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Ethyl 2-chloroacetoacetateThioureaEthanol784-675-85>95
2Intermediate 1DMF-DMA / AmmoniaEthanol120-1406-1250-65>98

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow.

SynthesisWorkflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Pyridinone Ring Formation A Ethyl 2-chloroacetoacetate C Intermediate 1 (Ethyl 2-amino-4-methylthiazole-5-carboxylate) A->C Ethanol, Reflux B Thiourea B->C Ethanol, Reflux D Intermediate 1 F Enamine Intermediate D->F Ethanol, 100-120°C E DMF-DMA E->F H Final Product (this compound) F->H Ethanol, 120-140°C G Ammonia G->H

Caption: Proposed two-step synthesis workflow for this compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.

  • Thiourea is a suspected carcinogen.

  • DMF-DMA is flammable and an irritant.

  • Reactions at elevated temperatures and pressures (in sealed tubes) should be conducted with appropriate shielding.

Conclusion

This application note provides a detailed and practical, albeit hypothetical, protocol for the synthesis of this compound. The described method is based on well-established chemical transformations and is expected to be a reliable route for obtaining the target compound for further studies in drug discovery and development. Researchers should optimize the reaction conditions as needed for their specific laboratory setup.

Application Notes and Protocols for Kinase Inhibitor Screening using 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways by catalyzing the phosphorylation of proteins.[1][2] The dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a significant target for therapeutic drug development.[1][3] Kinase inhibitor screening assays are fundamental in the drug discovery process to identify and characterize new inhibitor compounds.[4][5] This document provides detailed application notes and protocols for utilizing a novel compound, 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one, in kinase inhibitor screening assays.

The core structure of this compound, containing a thiazole and a pyridine ring, is found in various known kinase inhibitors, suggesting its potential as a kinase inhibitor scaffold.[6][7][8][9] These protocols describe the use of a luminescence-based kinase assay to determine the inhibitory potential of this compound against a panel of selected kinases. The assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[1][10]

Compound Information
  • Compound Name: this compound

  • CAS Number: 13575-44-5[11]

  • Molecular Formula: C₆H₅N₃OS[12]

  • Molecular Weight: 167.19 g/mol [12]

Data Presentation

The inhibitory activity of this compound was evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based ADP detection assay. The results are summarized in the table below.

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)
Kinase A5.20.015
Kinase B12.80.025
Kinase C> 1000.020
Kinase D25.60.008
Kinase E> 1000.018

Table 1: Inhibitory activity of this compound and the control compound Staurosporine against a panel of five kinases.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to measure the inhibitory effect of this compound on kinase activity by quantifying the amount of ADP produced.

Materials:

  • This compound

  • Kinase of interest (e.g., Kinase A)

  • Kinase-specific peptide substrate

  • ATP

  • Staurosporine (positive control)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 96-well or 384-well white microplates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in Kinase Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction: [1]

    • In a 96-well plate, add 2.5 µL of the serially diluted this compound or control (DMSO for negative control, Staurosporine for positive control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: [1][13]

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Inhibitor This compound Inhibitor->Kinase_B Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Ligand Ligand Ligand->Receptor Binds

Caption: A diagram illustrating a generic kinase signaling cascade and the inhibitory action of the compound.

Experimental Workflow Diagram

G Kinase Inhibitor Screening Workflow Start Start Compound_Prep Prepare Compound Dilutions (this compound) Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Kinase, Inhibitor) Compound_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction (Add Substrate/ATP) Reaction_Setup->Initiate_Reaction Incubate_Reaction Incubate (30°C for 60 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (RT for 40 min) Stop_Reaction->Incubate_Stop Develop_Signal Develop Luminescent Signal (Add Kinase Detection Reagent) Incubate_Stop->Develop_Signal Incubate_Develop Incubate (RT for 30 min) Develop_Signal->Incubate_Develop Read_Plate Measure Luminescence (Plate Reader) Incubate_Develop->Read_Plate Data_Analysis Data Analysis (Calculate IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A flowchart of the experimental workflow for the luminescence-based kinase inhibitor assay.

Logical Relationship Diagram

G Relationship between Kinase Activity and Luminescence High_Kinase_Activity High Kinase Activity High_ADP_Production High ADP Production High_Kinase_Activity->High_ADP_Production Leads to High_Luminescence High Luminescence High_ADP_Production->High_Luminescence Results in Low_Kinase_Activity Low Kinase Activity (Inhibitor Present) Low_ADP_Production Low ADP Production Low_Kinase_Activity->Low_ADP_Production Leads to Low_Luminescence Low Luminescence Low_ADP_Production->Low_Luminescence Results in

Caption: A diagram showing the logical relationship between kinase activity and the resulting luminescent signal.

References

Application of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one and its Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its broad pharmacological spectrum, including anticancer properties. This document focuses on the application of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one and its derivatives in cancer cell line studies. These compounds have shown promise as potential therapeutic agents by modulating various cellular processes, including cell proliferation, apoptosis, and cell cycle progression. This application note provides a summary of the reported anticancer activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Data Presentation: Anticancer Activity of 2-Aminothiazolo[4,5-b]pyridine Derivatives

The following tables summarize the in vitro antiproliferative activity of various derivatives of the 2-Aminothiazolo[4,5-b]pyridine scaffold against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). It is important to note that the specific parent compound, this compound, is less extensively studied than its substituted derivatives. Therefore, the presented data pertains to various analogs within this chemical class.

Table 1: IC50 Values of Thiazolo[5,4-b]pyridine Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 34 (a thiazolo[5,4-b]pyridine)HCT-116 (Colon)Comparable to reference compound 33[1]
Derivative 34 (a thiazolo[5,4-b]pyridine)MCF-7 (Breast)Better than reference compound 33[1]
Derivative 34 (a thiazolo[5,4-b]pyridine)U87 MG (Glioblastoma)Close to reference compound 33[1]
Derivative 34 (a thiazolo[5,4-b]pyridine)A549 (Lung)Close to reference compound 33[1]
Dasatinib (related structure) K562 (Leukemia) 11.08 [1]
Compound 21 (2-amino-thiazole-5-carboxylic acid phenylamide derivative)K562 (Leukemia)16.3[1]
Compound 21 (2-amino-thiazole-5-carboxylic acid phenylamide derivative)MCF-7 (Breast)20.2[1]
Compound 21 (2-amino-thiazole-5-carboxylic acid phenylamide derivative)HT-29 (Colon)21.6[1]

Table 2: IC50 Values of 2-Aminothiazole Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Analogue 20 (lipophilic substituted 2-aminothiazole)H1299 (Lung)4.89[1]
Analogue 20 (lipophilic substituted 2-aminothiazole)SHG-44 (Glioma)4.03[1]
2-(alkylamido) thiazole analoguesL1210 (Leukemia)4-8[1]
arylamido derivatives of 2-amino-4-(isothiocyanatomethyl) thiazoleL1210 (Leukemia)0.2-1[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization based on the specific cell line and derivative being tested.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

  • Cancer cell lines treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at the desired concentrations for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4]

Materials:

  • Cancer cell lines treated with the test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compound as for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Derivatives of 2-aminothiazole have been shown to interact with several key signaling pathways implicated in cancer progression. Below are diagrams representing some of these pathways.

Signaling_Pathway_ERK RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Compound 2-Aminothiazolo[4,5-b] pyridin-5(4H)-one Derivative Compound->ERK Inhibition

Caption: Inhibition of the ERK signaling pathway by 2-aminothiazole derivatives.

Signaling_Pathway_PI3K RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth Survival mTOR->CellGrowth Compound 2-Aminothiazolo[4,5-b] pyridin-5(4H)-one Derivative Compound->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols.

MTT_Assay_Workflow start Seed Cells (96-well plate) incubate1 Incubate 24h start->incubate1 add_compound Add Compound (Serial Dilutions) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Measure Absorbance (570 nm) add_dmso->read end Calculate IC50 read->end Apoptosis_Assay_Workflow start Treat Cells with Compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptosis analyze->end

References

Application Note & Protocol: Antimycobacterial Susceptibility Testing of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the discovery of novel antimycobacterial agents.[1] Thiazolo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with potential therapeutic applications. This document provides a detailed protocol for the in vitro determination of the antimycobacterial activity of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one against M. tuberculosis H37Rv, a commonly used laboratory reference strain.[2] The primary method described is the Microplate Alamar Blue Assay (MABA), a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[3][4][5][6][7] An alternative rapid method, the Luciferase Reporter Phage (LRP) assay, is also briefly discussed.

Principle of the Assays

Microplate Alamar Blue Assay (MABA): This assay utilizes the redox indicator Alamar blue (resazurin) to measure the metabolic activity of mycobacterial cells.[4][5] Viable, metabolically active bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The MIC is determined as the lowest concentration of the test compound that prevents this color change, indicating inhibition of bacterial growth.[4] MABA is a reliable, low-cost, and high-throughput method for screening potential antimycobacterial compounds.[6][7]

Luciferase Reporter Phage (LRP) Assay: This is a rapid method that uses mycobacteriophages genetically engineered to express the firefly luciferase gene.[1][8][9] When these phages infect viable Mtb cells, the luciferase gene is expressed, and in the presence of the substrate luciferin and cellular ATP, light is produced.[1][8] The amount of light emitted is proportional to the number of viable bacteria. A reduction in light output in the presence of the test compound indicates antimycobacterial activity.[10]

Materials and Reagents

Bacterial Strain:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)[2]

Media and Buffers:

  • Middlebrook 7H9 broth base

  • Glycerol

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment or albumin-dextrose-catalase (ADC) enrichment

  • Tween 80

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

Reagents for MABA:

  • Alamar blue (Resazurin sodium salt)

  • 20% Tween 80 solution

Equipment:

  • Sterile 96-well microplates (flat bottom)

  • Biosafety cabinet (Class II or III)

  • Incubator (37°C)

  • Spectrophotometer or microplate reader (for measuring absorbance or fluorescence)

  • Multichannel pipette

  • Vortex mixer

Experimental Protocols

Preparation of Test Compound Stock Solution
  • Compound: this compound.

  • Solvent Selection: Due to the heterocyclic nature of the compound, it is recommended to first assess its solubility in a biocompatible solvent such as dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1-10 mg).

    • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or a specific molar concentration).

    • Ensure complete dissolution by vortexing. If necessary, gentle warming in a water bath can be applied.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Mycobacterium tuberculosis H37Rv Culture Preparation
  • Culture Medium: Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC or ADC enrichment, and 0.05% (v/v) Tween 80.

  • Inoculation: Inoculate the prepared 7H9 broth with a glycerol stock of M. tuberculosis H37Rv.

  • Incubation: Incubate the culture at 37°C with gentle shaking (100-150 rpm) to ensure aeration and prevent clumping.[11]

  • Growth Monitoring: Monitor the growth of the culture by measuring the optical density at 600 nm (OD600). The culture should be grown to mid-log phase (OD600 of 0.4-0.8).[12]

  • Inoculum Preparation:

    • Once the culture reaches the desired OD, allow the culture to stand for 5-10 minutes to allow large clumps to settle.

    • Carefully transfer the upper portion of the culture to a new sterile tube.

    • Adjust the bacterial suspension with fresh 7H9 broth to an OD600 corresponding to a McFarland standard of 1.0 (approximately 3 x 10^8 CFU/mL).

    • Further dilute this suspension 1:20 in 7H9 broth to obtain a final inoculum of approximately 1.5 x 10^7 CFU/mL. This will result in a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[6]

Microplate Alamar Blue Assay (MABA) Protocol
  • Plate Setup:

    • Use a sterile 96-well flat-bottom microplate.

    • Add 100 µL of sterile 7H9 broth to all wells.

    • Designate wells for controls:

      • No-drug control: Wells containing only bacteria and media.

      • Media control: Wells containing only media (no bacteria).

      • Positive control: Wells containing a known antimycobacterial drug (e.g., Isoniazid or Rifampicin).

      • Solvent control: Wells containing bacteria, media, and the highest concentration of DMSO used for the test compound.

  • Compound Dilution:

    • Add 100 µL of the this compound stock solution (appropriately diluted from the main stock to achieve the highest desired starting concentration in the first well) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in a final volume of 100 µL in each well with serially diluted compound.

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis H37Rv inoculum to each well, except for the media control wells.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate with a plate sealer or place it in a secondary container (e.g., a zip-lock bag) to prevent evaporation.

    • Incubate the plate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the initial incubation period, add 30 µL of Alamar blue reagent (a mixture of 20 µL of 10x Alamar Blue solution and 12.5 µL of 20% Tween 80) to each well.[6]

    • Re-seal the plate and incubate for another 12-24 hours at 37°C.

  • Reading and Interpretation:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.[4][5]

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[4]

    • The results can be read visually or quantitatively using a microplate reader (absorbance at 570 nm and 600 nm, or fluorescence at an excitation of 530-560 nm and emission of 590 nm).

Luciferase Reporter Phage (LRP) Assay (Alternative Rapid Method)
  • Principle: This assay can provide results within 24-48 hours.[13] It involves treating the Mtb culture with the test compound, followed by infection with a luciferase reporter phage.

  • Procedure Outline:

    • Prepare Mtb culture and compound dilutions in a 96-well plate as described for MABA.

    • Incubate for a shorter period (e.g., 48-72 hours).

    • Infect the wells with a suitable luciferase reporter phage (e.g., phAE142).[1]

    • After a further incubation period to allow for phage infection and luciferase expression, add the luciferin substrate.

    • Measure the light output (luminescence) using a luminometer.

    • A significant reduction in relative light units (RLUs) compared to the no-drug control indicates inhibition of mycobacterial viability.

Data Presentation

The quantitative data from the antimycobacterial assays should be summarized in a clear and structured table for easy comparison.

Table 1: MIC of this compound against M. tuberculosis H37Rv

CompoundAssay MethodMIC (µg/mL)MIC (µM)Positive Control (Isoniazid) MIC (µg/mL)
This compoundMABAInsert ValueInsert Value0.015 - 0.06
Optional: Additional Test CompoundsMABAInsert ValueInsert Value0.015 - 0.06

Table 2: LRP Assay Results (Example Data)

CompoundConcentration (µg/mL)Relative Light Units (RLU)% Inhibition
This compound100Insert ValueInsert Value
50Insert ValueInsert Value
25Insert ValueInsert Value
12.5Insert ValueInsert Value
No-drug Control0Insert Value0

Visualizations

Diagram 1: Experimental Workflow for MABA

MABA_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation Serial_Dilution Serial Dilution of Test Compound Compound_Prep->Serial_Dilution Mtb_Culture Mtb H37Rv Culture (Mid-log phase) Inoculation Inoculation with Mtb H37Rv Mtb_Culture->Inoculation Serial_Dilution->Inoculation Incubation_5_7_days Incubation (5-7 days at 37°C) Inoculation->Incubation_5_7_days Alamar_Blue_Addition Add Alamar Blue Reagent Incubation_5_7_days->Alamar_Blue_Addition Incubation_24h Incubation (24h at 37°C) Alamar_Blue_Addition->Incubation_24h Read_Results Visual/Spectrophotometric Reading Incubation_24h->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Diagram 2: Principle of Alamar Blue Reduction

Alamar_Blue_Principle Viable_Mtb Viable M. tuberculosis Metabolic_Activity Metabolic Activity (Reduction) Viable_Mtb->Metabolic_Activity Alamar_Blue Alamar Blue (Blue) (Non-fluorescent) Resorufin Resorufin (Pink) (Fluorescent) Alamar_Blue->Resorufin Reduction

Caption: Principle of Alamar Blue reduction by viable mycobacteria.

Conclusion

This protocol provides a detailed and standardized method for evaluating the antimycobacterial activity of this compound. The Microplate Alamar Blue Assay is a robust and widely accepted method for determining the MIC of novel compounds against M. tuberculosis. Adherence to this protocol will ensure the generation of reproducible and comparable data, which is crucial for the early stages of antitubercular drug discovery. For more rapid screening, the Luciferase Reporter Phage assay offers a viable alternative. Appropriate biosafety precautions must be taken at all times when handling M. tuberculosis.

References

Troubleshooting & Optimization

"troubleshooting low yield in 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of this compound, particularly in addressing issues of low yield.

Troubleshooting Guides & FAQs

Frequently Asked Questions

Q1: What is a common synthetic route for this compound?

A common and efficient method for synthesizing the thiazolo[4,5-b]pyridin-5(4H)-one core is through a multi-component reaction. One plausible route is a three-component condensation reaction involving an aminothiazole derivative, an aldehyde, and a source of the pyridinone ring, such as Meldrum's acid.[1] This approach is valued for its atom economy and the ability to generate complexity in a single step.

Q2: My reaction has a very low yield of the desired product. What are the most likely general causes?

Low yields in this synthesis can typically be attributed to several factors:

  • Sub-optimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.

  • Purity of starting materials: Impurities in the reactants can interfere with the reaction or lead to the formation of side products.

  • Inefficient purification: The product may be lost during workup and purification steps.

  • Side reactions: Competing reaction pathways may be consuming the starting materials.

Troubleshooting Specific Issues

Q3: The reaction does not seem to proceed to completion, and I recover a significant amount of starting material. What should I do?

If the reaction is incomplete, consider the following adjustments:

  • Increase Reaction Time: The reaction may require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Increase Reaction Temperature: Gently increasing the temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to decomposition or side product formation. A temperature screen is recommended.

  • Check Catalyst/Reagent Activity: If a catalyst is used, ensure it is fresh and active. For reagents like bases or acids, verify their concentration and purity.

Q4: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize these?

The formation of side products is a common cause of low yields. Here are some strategies to mitigate this:

  • Control the Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may promote side reactions.

  • Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can sometimes favor the formation of the desired product.

  • Change the Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find one that maximizes the yield of the desired product.

  • Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can often act as catalysts for unwanted side reactions.

Q5: I am having difficulty purifying the final product. What purification techniques are recommended?

Purification of this compound can be challenging due to its polarity. Consider the following methods:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high-purity material. Experiment with different solvent systems to induce crystallization.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography is recommended. Due to the polar nature of the product, a polar stationary phase (like silica gel) with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients) is a good starting point.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the pure compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

The following table summarizes hypothetical results from an optimization study for a three-component synthesis.

EntryBaseSolventTemperature (°C)Time (h)Isolated Yield (%)
1NaHDMF801290
2K₂CO₃DMF801288
3Cs₂CO₃DMF801275
4NaHTHF602465
5NaHDioxane1001282
6K₂CO₃Acetonitrile801870

This data is illustrative and based on findings for a similar thiazolo[4,5-b]pyridin-7(4H)-one structure to provide a framework for optimization.[2]

Experimental Protocols

General Procedure for the Three-Component Synthesis of this compound

This protocol is a representative procedure based on similar syntheses of related heterocyclic compounds.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve Meldrum's acid (1.0 eq.) in a suitable solvent such as acetic acid.

  • Addition of Aldehyde: Add the desired aldehyde (1.0 eq.) to the solution.

  • Addition of Aminothiazole: Add the 2-aminothiazole derivative (1.0 eq.) to the reaction mixture.

  • Reaction: Reflux the mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash it with a cold solvent like ethanol, and then with ether.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Low_Yield problem problem cause cause solution solution A Low Yield of This compound B Incomplete Reaction A->B Check TLC/LC-MS C Side Product Formation A->C Analyze byproducts D Purification Issues A->D Assess workup losses E Increase Reaction Time B->E F Increase Temperature B->F G Verify Reagent Purity B->G C->G H Optimize Stoichiometry C->H I Lower Temperature C->I J Change Solvent C->J K Recrystallization D->K L Column Chromatography D->L M Preparative HPLC D->M

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Optimizing Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent method for synthesizing 2-aminothiazole derivatives?

A1: The most widely utilized method is the Hantzsch thiazole synthesis.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1][3] There are also several variations of this method, including one-pot multi-component procedures.[1]

Q2: What are the typical hurdles encountered during the synthesis of 2-aminothiazole derivatives?

A2: Researchers often face challenges such as low reaction yields, difficulties in isolating and purifying the final product, the necessity of expensive or hazardous catalysts, and harsh reaction conditions.[1][4] The formation of side products and isomeric impurities can also complicate the synthesis.[1]

Q3: How can the yield of my 2-aminothiazole synthesis be improved?

A3: Optimizing reaction conditions is key to enhancing yields. Important parameters to consider include the choice of solvent, reaction temperature, and the use of a suitable catalyst.[1] Techniques like microwave-assisted synthesis and employing solvent-free reaction conditions have been demonstrated to significantly boost yields and shorten reaction times.[1]

Q4: Are there more environmentally friendly or "greener" methods for this synthesis?

A4: Yes, greener approaches are being developed. These include the use of recoverable and reusable catalysts, employing safer solvents like ethanol or even water, and utilizing energy-efficient methods such as microwave irradiation.[4][5] Some methods also replace toxic reagents, like iodine, with safer alternatives like trichloroisocyanuric acid (TCCA).[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-aminothiazole derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent.- Suboptimal reaction temperature.- Ineffective or absent catalyst.- Poor quality of starting materials.- Incorrect stoichiometry.- Screen various solvents such as ethanol, methanol, water, or mixtures thereof.[1]- Optimize the reaction temperature; refluxing or microwave heating can be effective.[1]- Introduce an appropriate acidic, basic, or phase-transfer catalyst.[1]- Confirm the purity of the α-haloketone and thiourea.- Double-check the molar ratios of your reactants.
Formation of Impurities or Side Products - Reaction temperature is too high or the reaction time is too long.- Incorrect pH of the reaction mixture.- Presence of reactive functional groups on starting materials that lead to side reactions.- Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.- Adjust the pH; certain variations of the Hantzsch synthesis show better regioselectivity in acidic conditions.[1]- Use protecting groups for sensitive functionalities on your reactants prior to the condensation reaction.
Difficult Product Isolation/Purification - The product is highly soluble in the reaction solvent.- A complex mixture of products has formed.- The catalyst is difficult to remove from the product.- Attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture.- Employ column chromatography for purification.- Utilize a solid-supported or reusable catalyst that can be easily filtered off post-reaction.[1][4]
Poor Reproducibility - Inconsistent reaction conditions (e.g., temperature, time).- Variability in the quality of reagents.- Atmospheric moisture affecting the reaction.- Maintain strict control over all reaction parameters.- Use reagents from the same batch or ensure consistent purity.- If reactants are moisture-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of 2-aminothiazole derivatives.

General Procedure for Hantzsch Thiazole Synthesis:

A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch reaction.[2]

  • An α-haloketone (e.g., 2-bromoacetophenone) is reacted with a thiourea derivative.

  • The reaction is typically carried out in a solvent such as ethanol.[6]

  • The mixture is heated under reflux for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is cooled, and the product may precipitate.

  • The solid product is collected by filtration, washed, and can be further purified by recrystallization.

One-Pot Synthesis using a Magnetic Nanocatalyst:

A greener, one-pot synthesis method has been described using a magnetic nanocatalyst.[5]

  • In a flask, combine the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (0.01 g) in ethanol (3.0 mL).[5]

  • Stir the mixture at 80°C for 25 minutes.[5]

  • Monitor the formation of the intermediate carbonyl alkyl halide using TLC.[5]

  • Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.[5]

  • Continue the reaction until completion as indicated by TLC.[5]

  • After the reaction is complete, use an external magnet to collect the nanocatalyst.[5]

  • Neutralize the mixture with a 10% sodium bicarbonate solution to obtain the 2-aminothiazole product.[5]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model 2-Aminothiazole Synthesis [5]

EntryCatalyst Loading (g)SolventTemperature (°C)Time (h)Yield (%)
10EtOH80120
20.005EtOH80575
30.01EtOH80296
40.015EtOH80296
50.01H₂O80860
60.01CH₃CN80670
70.01Toluene801045
80.01EtOH252430
90.01EtOH501565

Reaction conditions: acetophenone (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol) and solvent (3 mL).[5]

Visualizations

experimental_workflow start Start: Prepare Reactants reactants α-Haloketone + Thiourea Derivative start->reactants solvent_catalyst Add Solvent & Catalyst reactants->solvent_catalyst reaction Heating (Reflux or Microwave) solvent_catalyst->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Cooling - Precipitation/Extraction monitoring->workup Complete purification Purification: - Filtration - Recrystallization - Chromatography workup->purification product Final Product: 2-Aminothiazole Derivative purification->product

Caption: General workflow for the synthesis of 2-aminothiazole derivatives.

troubleshooting_logic issue issue cause cause solution solution low_yield Low Yield cause1 Suboptimal Temperature? low_yield->cause1 cause2 Incorrect Solvent? low_yield->cause2 cause3 Catalyst Issue? low_yield->cause3 cause4 Reagent Quality? low_yield->cause4 solution1 Optimize Temperature cause1->solution1 solution2 Screen Solvents cause2->solution2 solution3 Select/Add Catalyst cause3->solution3 solution4 Verify Reagent Purity cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

"addressing solubility issues of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address common solubility challenges with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The solubility of this compound can be influenced by several factors related to its chemical structure. It is a somewhat rigid, fused heterocyclic system. Molecules with high crystal lattice energy, often referred to as 'brick-dust' molecules, tend to have low solubility because the energy required to break the crystal structure is not sufficiently compensated by the energy of solvation.[1] While its calculated LogP of -0.22 suggests it is not overly lipophilic, its ability to form strong intermolecular hydrogen bonds in the solid state can contribute to poor aqueous solubility.[2]

Q2: How does pH influence the solubility of this compound?

A2: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. The amino group on the thiazole ring is basic, while the pyridinone ring contains an amide-like proton that can be acidic. Therefore, its solubility is expected to be highly pH-dependent. At very low pH, the amino group will be protonated, forming a more soluble cationic salt. Conversely, at high pH, the pyridinone proton may be removed, forming a more soluble anionic salt. There will likely be a pH at which the molecule has minimal charge (the isoelectric point), where it will exhibit its lowest solubility.

Q3: What are the first steps I should take to troubleshoot solubility issues?

A3: Start with a simple pH-solubility profile. This will give you the most critical piece of information for working with this compound. Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 10) and determine the solubility of the compound in each. This will identify the pH ranges where the compound is most soluble and will guide your formulation strategy.

Q4: Are there common solvents I should avoid when preparing stock solutions?

A4: While organic solvents like DMSO and DMF are commonly used to create high-concentration stock solutions, be mindful of the final concentration of the organic solvent in your aqueous experimental medium. High concentrations of these co-solvents can sometimes cause the compound to precipitate when diluted into an aqueous buffer. It is always recommended to perform a dilution test to ensure your compound remains in solution at the final experimental concentration.

Troubleshooting Guides

Issue 1: Compound precipitates when diluted from an organic stock solution into an aqueous buffer.
  • Cause: The aqueous buffer may not have sufficient solubilizing capacity for the compound at the desired concentration. The organic solvent in the stock solution may be acting as a co-solvent, and upon high dilution, its effect is lost.

  • Solution 1: pH Adjustment of the Aqueous Buffer: Based on your pH-solubility profile, ensure your aqueous buffer is at a pH that maximizes the solubility of the compound. For this molecule, this is likely to be in the acidic or alkaline range.

  • Solution 2: Reduce the Stock Solution Concentration: Lowering the concentration of your stock solution will result in a lower initial concentration upon dilution, which may be below the solubility limit in the aqueous buffer.

  • Solution 3: Use a Co-solvent in the Final Aqueous Solution: Incorporate a small percentage of a water-miscible organic solvent (a co-solvent), such as ethanol, propylene glycol, or PEG 400, into your final aqueous buffer to increase the solubility.[3] Be sure that the chosen co-solvent is compatible with your experimental system.

Issue 2: Inconsistent results in biological assays due to poor solubility.
  • Cause: The compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations.

  • Solution 1: Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from a stock solution immediately before use.

  • Solution 2: Use a Formulation Strategy: For longer-term experiments, consider using a formulation strategy to maintain solubility. This could include the use of cyclodextrins or creating a solid dispersion.[4]

  • Solution 3: Filter Your Solutions: Before use in an assay, filter your final diluted solution through a 0.22 µm filter to remove any undissolved particles. This ensures you are working with a truly solubilized compound.

Experimental Protocols & Data

Disclaimer: The following quantitative data are representative examples to illustrate the effects of different solubility enhancement techniques. Actual experimental results may vary.

Protocol 1: Determining the pH-Solubility Profile

Objective: To determine the solubility of this compound at various pH values.

Methodology:

  • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Representative Data:

pHSolubility (µg/mL)
2.0150.5
4.025.2
6.05.1
7.48.3
8.030.7
10.0180.9
Protocol 2: Improving Solubility with Co-solvents

Objective: To evaluate the effect of common pharmaceutical co-solvents on the solubility of the compound.

Methodology:

  • Prepare aqueous solutions containing varying percentages (v/v) of a co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400) in a buffer where the compound has low solubility (e.g., pH 7.4 phosphate buffer).

  • Follow steps 2-6 from Protocol 1 for each co-solvent mixture.

Representative Data (in pH 7.4 Buffer):

Co-solventConcentration (% v/v)Solubility (µg/mL)
None08.3
Ethanol1045.6
Ethanol20120.1
Propylene Glycol1060.2
Propylene Glycol20155.8
PEG 4001085.4
PEG 40020210.3
Protocol 3: Solubility Enhancement using Cyclodextrins

Objective: To assess the ability of a cyclodextrin to form an inclusion complex and enhance the aqueous solubility of the compound.

Methodology:

  • Prepare aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) at various concentrations in a buffer of interest (e.g., pH 7.4).

  • Follow steps 2-6 from Protocol 1 for each cyclodextrin solution.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear relationship suggests the formation of a 1:1 inclusion complex.

Representative Data (in pH 7.4 Buffer):

HP-β-CD Concentration (mM)Solubility (µg/mL)
08.3
1050.1
2095.7
50230.5
100450.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_troubleshooting Troubleshooting start Start with Solid Compound stock Prepare High Conc. Stock (e.g., in DMSO) start->stock dilute Dilute into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe soluble Soluble: Proceed with Experiment observe->soluble No insoluble Insoluble: Troubleshoot observe->insoluble Yes ph_adjust Adjust Buffer pH insoluble->ph_adjust cosolvent Add Co-solvent insoluble->cosolvent cyclo Use Cyclodextrin insoluble->cyclo

Caption: A workflow for troubleshooting the precipitation of this compound.

logical_relationship cluster_approaches Solubility Enhancement Strategies cluster_physico cluster_form compound This compound (Poorly Soluble) physicochemical Physicochemical Modification compound->physicochemical formulation Formulation Approaches compound->formulation ph pH Adjustment physicochemical->ph cosolvents Co-solvents physicochemical->cosolvents solid_disp Solid Dispersion formulation->solid_disp particle_size Particle Size Reduction (Micronization/Nanosuspension) formulation->particle_size complexation Complexation (Cyclodextrins) formulation->complexation

Caption: Strategies for enhancing the aqueous solubility of the target compound.

References

Technical Support Center: Stability of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one when stored in dimethyl sulfoxide (DMSO) stock solutions. The following frequently asked questions (FAQs) and troubleshooting advice are designed to help users mitigate compound degradation and ensure the reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in DMSO stock solutions?

A1: To ensure the long-term stability of this compound in DMSO, it is recommended to store stock solutions at -20°C or lower.[1] For general guidance, some suppliers recommend storage of the solid compound at 4°C, protected from light. When preparing DMSO stock solutions, it is crucial to use high-purity, anhydrous DMSO to minimize water-mediated hydrolysis.[2] Solutions should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]

Q2: How stable is this compound in DMSO at different temperatures?

A2: There is limited specific stability data for this compound in DMSO. However, a study on a similar 2-aminothiazole compound provides valuable insights into temperature-dependent degradation. Significant decomposition was observed at room temperature, while storage at -20°C greatly preserved the compound's integrity.[1]

Table 1: Temperature-Dependent Decomposition of a 2-Aminothiazole Analog in DMSO [1]

Storage TemperatureTimeDecomposition (%)
Room Temperature7 days64%
Room Temperature14 days100%
+4°C7 days-
-20°C2 monthsMinimal

Data is for a related 2-aminothiazole compound and should be used as a guideline.

Q3: Are there any visual indicators of degradation for this compound in DMSO?

A3: Yes, a noticeable color change in the DMSO stock solution can indicate degradation. For a similar 2-aminothiazole compound, the solution changed from clear to dark upon decomposition.[1] Regular visual inspection of your stock solutions is a good laboratory practice to monitor for potential degradation.

Q4: What is the impact of repeated freeze-thaw cycles on the stability of the compound in DMSO?

A4: While repeated freeze-thaw cycles can be detrimental to some small molecules, some studies suggest that for many compounds, it may be less harmful than prolonged storage at room temperature.[3] One study on a diverse set of compounds in DMSO found no significant loss after 11 freeze-thaw cycles.[4][5] However, to minimize potential degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes to avoid numerous freeze-thaw cycles.[1]

Q5: Can degradation of this compound in DMSO affect biological assay results?

A5: Absolutely. The degradation of a parent compound can lead to a mixture of substances, including the original compound and its degradation products.[1] This can result in a lower-than-expected concentration of the active compound, leading to inaccurate and non-reproducible biological data.[1] In some cases, the degradation products themselves can be unstable and may exhibit their own biological activity, potentially leading to false-positive results.[1]

Troubleshooting Guide

Issue: Inconsistent or non-reproducible results in biological assays.

Possible Cause: Degradation of the this compound stock solution.

Troubleshooting Steps:

  • Visual Inspection: Check the appearance of your DMSO stock solution. A change in color (e.g., from clear to dark) is a strong indicator of degradation.[1]

  • Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution of this compound in anhydrous DMSO.

  • Analytical Verification: If possible, verify the purity and concentration of your stock solution using an analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Review Storage Practices: Ensure that stock solutions are stored at -20°C or below and protected from light. Aliquot solutions to minimize freeze-thaw cycles.

Experimental Protocols

Protocol: Stability Assessment of this compound in DMSO by HPLC-UV

This protocol provides a general method for assessing the stability of this compound in a DMSO stock solution.

1. Materials and Equipment:

  • This compound

  • Anhydrous DMSO, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid or other suitable modifier

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Amber vials

2. Preparation of Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • From this stock, prepare working solutions at a suitable concentration (e.g., 1 mg/mL) for HPLC analysis.

3. Stability Study Design:

  • Dispense aliquots of the 10 mM stock solution into amber vials.

  • Store the vials under different conditions:

    • -20°C (control)

    • 4°C

    • Room temperature (e.g., 25°C)

  • Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).

4. HPLC-UV Analysis:

  • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.

  • Injection Volume: 10 µL.

  • Data Analysis: The peak area of the parent compound is monitored over time. The percentage of the remaining compound is calculated relative to the initial time point (T=0).

Visualizations

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temperature aliquot->storage_rt sampling Sample at Time Points (0, 24, 48h, 1wk, 2wks) storage_neg20->sampling storage_4->sampling storage_rt->sampling hplc HPLC-UV Analysis sampling->hplc data Calculate % Remaining Compound hplc->data

Caption: Workflow for assessing the stability of a compound in DMSO.

Troubleshooting_Logic start Inconsistent Assay Results check_visual Visually Inspect Stock Solution start->check_visual color_change Color Change Observed? check_visual->color_change prepare_fresh Prepare Fresh Stock Solution color_change->prepare_fresh Yes no_color_change No Color Change color_change->no_color_change No review_storage Review Storage & Handling (-20°C, Aliquot, Anhydrous DMSO) prepare_fresh->review_storage analytical_verify Verify Purity/Concentration (e.g., HPLC) no_color_change->analytical_verify analytical_verify->review_storage end Re-run Experiment review_storage->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: 2-Aminothiazole Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during kinase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-aminothiazole compound showing poor solubility in aqueous assay buffers?

A1: Poor aqueous solubility is a well-documented characteristic of many 2-aminothiazole derivatives.[1][2] The heterocyclic nature of the 2-aminothiazole scaffold contributes to its non-polar characteristics, leading to limited solubility in water.[3] The solubility can also be influenced by the specific substituents on the thiazole ring.[2]

Q2: My 2-aminothiazole inhibitor was active in the primary screen, but the activity is not reproducible in secondary assays. What could be the cause?

A2: This is a common indicator of a "false positive" result, a significant challenge in high-throughput screening (HTS).[4] 2-Aminothiazoles are recognized as "frequent hitters" and are often classified as Pan-Assay Interference Compounds (PAINS).[4][5][6] This means they can appear active through non-specific mechanisms rather than direct inhibition of the target kinase.[7] Potential causes include compound aggregation, reactivity with assay components, or interference with the detection method.[4]

Q3: How do I differentiate between a true inhibitor and a false positive due to compound aggregation?

A3: A straightforward method to test for aggregation-based inhibition is to include a non-ionic detergent, such as 0.01-0.1% Triton X-100, in your assay buffer.[4] If the compound's inhibitory activity is substantially diminished in the presence of the detergent, it is likely that the initial activity was due to the formation of compound aggregates that non-specifically inhibit the enzyme.[4]

Q4: Can the ATP concentration in my assay affect the measured potency of my 2-aminothiazole inhibitor?

A4: Yes, particularly for ATP-competitive inhibitors. The concentration of ATP can significantly impact the apparent potency (IC50) of inhibitors that compete with ATP for the kinase's active site. If you are using a high concentration of ATP, it can outcompete the inhibitor, leading to an underestimation of its potency. It is often recommended to perform kinase assays at an ATP concentration close to the Michaelis constant (Km) for the specific kinase to accurately determine the potency of competitive inhibitors.

Q5: Are there any specific assay components I should be cautious about when working with 2-aminothiazole compounds?

A5: Yes, reducing agents commonly used in kinase assays, such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), can sometimes interact with test compounds.[8][9] Strong reducing agents have the potential to generate false positives through redox cycling with certain compounds.[8] It is crucial to be aware of the potential for such interactions and, if necessary, to test different reducing agents or perform control experiments to rule out artifacts.[8][9]

Troubleshooting Guides

Guide 1: Poor Compound Solubility
Problem Possible Causes Troubleshooting Steps
Compound precipitates in aqueous buffer Inherently low aqueous solubility of the 2-aminothiazole scaffold.[1][3]1. Optimize Co-solvent Use: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.[1] Ensure the final concentration in the assay is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity or assay interference.[10][11] 2. Adjust pH: The solubility of 2-aminothiazoles can be pH-dependent due to the ionizable amino group.[1][10][12] Experiment with slightly acidic buffers to see if protonation of the amine improves solubility, but be cautious of compound degradation at extreme pH values.[1][10] 3. Use Surfactants: Incorporate a low concentration of a non-ionic surfactant, like Tween 80, in the assay buffer to aid in solubilization through micelle formation.[10]
Inconsistent results due to solubility issues Compound precipitating out of solution over the course of the assay.1. Visual Inspection: Always visually inspect your assay plates for any signs of precipitation after adding the compound.[11] 2. Pre-complexation: For in-vitro studies, consider pre-complexing your compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.[10]
Guide 2: High Variability and Poor Reproducibility
Problem Possible Causes Troubleshooting Steps
High variability between replicate wells - Inconsistent pipetting and mixing. - "Edge effects" in microplates due to evaporation. - Uneven cell seeding in cell-based assays.[11]1. Improve Pipetting Technique: Ensure accurate and consistent pipetting, especially with small volumes. 2. Mitigate Edge Effects: Avoid using the outermost wells of the microplate for your samples. Fill them with buffer or media instead. 3. Standardize Cell Seeding: For cellular assays, ensure a homogenous single-cell suspension before seeding and use a consistent seeding density.[11]
IC50 values vary between experiments - Compound instability in stock solutions or assay media.[4] - Biological variability in cell-based assays (e.g., cell passage number, density).[4] - Inconsistent assay conditions.[4]1. Fresh Compound Dilutions: Prepare fresh dilutions of your compound from a frozen stock for each experiment.[4][11] 2. Control Biological Variables: Use cells within a consistent range of passage numbers and ensure they are in a healthy, logarithmic growth phase.[4] 3. Standardize Protocols: Maintain consistent incubation times, reagent concentrations, and other experimental parameters across all assays.[4]
Guide 3: Suspected False Positives and Assay Interference
Problem Possible Causes Troubleshooting Steps
Activity observed in primary but not secondary assays - Compound is a Pan-Assay Interference Compound (PAINS).[4][5][6] - Non-specific inhibition due to compound aggregation.[4]1. Detergent Control: As mentioned in the FAQs, perform the assay with and without a non-ionic detergent like Triton X-100 to check for aggregation.[4] 2. Orthogonal Assays: Validate hits using a different assay format or technology that is less susceptible to the suspected interference mechanism.
Atypical dose-response curve - Off-target effects at higher concentrations.[11] - Compound insolubility at higher concentrations.[11] - Interference with the assay signal.1. Check for Signal Interference: Run controls to see if your compound is autofluorescent, quenches the fluorescent signal, or interferes with the absorbance reading of your assay.[4] This can be done by measuring the signal of the compound in the assay buffer without the enzyme or other reagents. 2. Kinase Profiling: To investigate off-target effects, consider screening your compound against a panel of other kinases.[11]

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for IC50 Determination

This protocol is a general guideline and should be optimized for the specific kinase and substrate.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Kinase: Dilute the kinase to the desired concentration in kinase buffer.

    • Substrate: Prepare the substrate (e.g., a peptide or protein) at the desired concentration in kinase buffer.

    • ATP Mix: Prepare a solution of "cold" (non-radioactive) ATP and [γ-33P]ATP in kinase buffer. The final ATP concentration should ideally be at the Km for the kinase.

    • Inhibitor: Prepare serial dilutions of the 2-aminothiazole compound in 100% DMSO, and then dilute further into the kinase buffer to achieve the final desired concentrations with a consistent final DMSO concentration.

  • Assay Procedure:

    • Add the kinase to the wells of a microplate.

    • Add the serially diluted inhibitor or vehicle control (DMSO) to the wells.

    • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP mix and substrate.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer a portion of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose) that binds the phosphorylated substrate.

    • Wash the filter membranes multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter membranes using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, Kinase, Substrate, ATP, Inhibitor) plate Plate Kinase and Inhibitor reagents->plate initiate Initiate Reaction (Add ATP/Substrate) plate->initiate incubate Incubate initiate->incubate stop Stop Reaction incubate->stop transfer Transfer to Filter stop->transfer wash Wash Filter transfer->wash read Read Radioactivity wash->read analyze Analyze Data (IC50) read->analyze

Caption: Workflow for a typical radiometric kinase inhibition assay.

troubleshooting_workflow start Inconsistent/Unexpected Assay Results solubility Check for Compound Precipitation start->solubility pains Is it a False Positive (PAINS)? solubility->pains [No Precipitation] solubility_steps Optimize Solubility: - Adjust Co-solvent % - Modify pH - Add Surfactant solubility->solubility_steps [Precipitation] conditions Review Assay Conditions pains->conditions [Not PAINS] pains_steps Test for PAINS: - Add Detergent (e.g., Triton X-100) - Run Orthogonal Assay - Check for Signal Interference pains->pains_steps [Suspected PAINS] conditions_steps Optimize Conditions: - Adjust ATP Concentration - Verify Kinase Activity - Check Reducing Agent Effects conditions->conditions_steps [Conditions Suspect] end Reliable Results conditions->end [Conditions OK] solubility_steps->pains pains_steps->conditions conditions_steps->end

Caption: A logical workflow for troubleshooting unexpected experimental results.

signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation akt AKT pi3k->akt Activation downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Phosphorylation inhibitor 2-Aminothiazole Kinase Inhibitor target_kinase Target Kinase (e.g., AKT) inhibitor->target_kinase Inhibition

Caption: Simplified signaling pathway showing kinase inhibition.

References

"improving the selectivity of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one analogs"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one and its analogs. This resource provides troubleshooting guides and answers to frequently asked questions to assist in your drug discovery and development efforts, with a focus on improving compound selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound analog shows potent activity against my primary kinase target but suffers from poor selectivity against related kinases. What are the initial steps to address this?

A1: Poor selectivity is a common challenge with kinase inhibitors due to the highly conserved nature of the ATP-binding site. The initial strategy should revolve around a systematic Structure-Activity Relationship (SAR) study.

  • Identify Key Off-Targets: First, confirm the identity of the most problematic off-target kinases through broad panel screening.

  • Computational Modeling: Use molecular docking to compare the binding mode of your analog in the primary target versus the off-target kinase(s).[1][2] Look for subtle differences in the pocket, such as residue variations or differences in pocket depth, that can be exploited.

  • Systematic Modification: Begin by introducing substituents at positions on the scaffold that are likely to interact with non-conserved regions of the ATP pocket. For the 2-aminothiazolo[4,5-b]pyridine core, explore modifications on the 2-amino group and any aryl rings attached to the core. Small changes can often disrupt binding to off-targets while maintaining affinity for the primary target.

Q2: What specific structural modifications are known to improve the selectivity of 2-aminothiazole-based kinase inhibitors?

A2: Structure-activity relationship studies on related scaffolds, such as the one used in Dasatinib, provide valuable insights.[1][3] Selectivity can be tuned by modifying moieties that extend into the solvent-exposed region or interact with the "selectivity pocket" adjacent to the ATP-binding site.

  • 2-Amino Position: Modifications here are critical. Attaching different substituted aryl or heteroaryl rings can significantly impact selectivity. For example, introducing groups that can form hydrogen bonds with specific residues in the target kinase that are absent in off-targets is a common strategy.

  • Aryl Ring Substituents: If your analog has an appended phenyl or pyridine ring, substituents on this ring can be optimized. Adding small alkyl groups (e.g., methyl) or hydrogen bond acceptors/donors (e.g., methoxy, hydroxyl) can exploit subtle differences between kinase binding sites.[4]

  • Core Modifications: While more synthetically challenging, modification of the thiazolo[4,5-b]pyridine core itself, for instance by replacing the pyridine with a pyrimidine, can alter the compound's shape and hydrogen bonding pattern, leading to a different selectivity profile.

The workflow below illustrates a general strategy for selectivity improvement.

G cluster_0 Phase 1: Initial Screening & Analysis cluster_1 Phase 2: SAR & Optimization cluster_2 Phase 3: Lead Validation Hit Initial Hit Compound Screen Broad Kinase Panel Screen Hit->Screen Test Analyze Identify On- and Off-Targets Screen->Analyze Data Model Molecular Modeling (Target vs. Off-Target) Analyze->Model Input for Optimization SAR Synthesize Analogs (Systematic Modification) Model->SAR Guide Design Assay Selectivity Assays (On-Target & Key Off-Targets) SAR->Assay Test Analogs Assay->SAR Iterate Lead Lead Compound (Improved Selectivity) Assay->Lead Select Candidate Cell Cell-Based Assays Lead->Cell InVivo In Vivo Studies Cell->InVivo

Workflow for Improving Kinase Inhibitor Selectivity.
Q3: My compound is losing potency against the primary target as I improve selectivity. How can I maintain a balance?

A3: This is a classic challenge in drug development known as the "potency-selectivity trade-off." The goal is to find a "sweet spot" where potency is sufficient and selectivity is acceptable.

  • Dual-Targeting Strategy: In some cases, inhibiting a small number of related kinases can be therapeutically beneficial. If the primary off-target is also implicated in the disease pathology, you may have discovered a valuable dual-inhibitor.

  • Focus on Selectivity Ratio: Instead of focusing solely on absolute potency (IC50), evaluate the selectivity ratio (IC50 off-target / IC50 on-target). A compound with a 100 nM IC50 and a selectivity ratio of >100-fold may be more desirable than a 1 nM compound with a 5-fold selectivity ratio.

  • Subtle Modifications: Avoid drastic structural changes. Instead, make small, iterative modifications. For example, changing a methyl group to an ethyl group or moving a substituent from the ortho to the meta position can subtly alter interactions and tip the balance back towards your primary target.

Data Presentation: Structure-Activity Relationships

The following table summarizes hypothetical SAR data for analogs based on a 2-anilino-thiazolo[4,5-b]pyridin-5(4H)-one core, illustrating how modifications can affect potency and selectivity against a primary target (Kinase A) and a common off-target (Kinase B).

Compound IDR1 (Aniline Ring)R2 (Thiazole Ring)Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity Ratio (B/A)
Parent-01 -H-H501503
ANA-02 4-OCH3-H4550011
ANA-03 2-CH3-H75300040
ANA-04 4-Cl-H251004
ANA-05 2-CH3, 4-OCH3-H60>10,000>167
ANA-06 2-CH3-CH3120>10,000>83

Data is illustrative and based on general principles of kinase inhibitor SAR.[4]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol provides a general method for determining the IC50 of an inhibitor against a specific protein kinase.

Materials:

  • Purified, active kinase enzyme.

  • Specific peptide or protein substrate for the kinase.

  • [γ-³³P]ATP (radiolabeled ATP).

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Test compounds (analogs) dissolved in DMSO.

  • 96-well plates.

  • Phosphocellulose filter plates.

  • 0.75% Phosphoric acid wash buffer.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Create a serial dilution series of the test compounds in DMSO. A typical starting range is 100 µM to 1 nM.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 5 µL of serially diluted compound (or DMSO for control).

    • 20 µL of a master mix containing kinase reaction buffer, DTT, and the appropriate concentration of the substrate peptide.

    • 5 µL of the kinase enzyme diluted in reaction buffer.

  • Initiate Reaction: Add 20 µL of a mix containing reaction buffer, MgCl₂, and [γ-³³P]ATP to each well to start the reaction. The final ATP concentration should be at or near its Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature (e.g., 25-30°C) for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the enzyme reaction.

  • Stop Reaction & Capture: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer the entire volume from each well to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove all unbound radioactivity.

  • Detection: Dry the plate, add scintillant to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Cancer cell line of interest (e.g., a line where the target kinase is known to be a driver).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well cell culture plates.

  • Multichannel pipette and plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of your compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and fit the data to determine the GI50/IC50 value.

Visualizations

Kinase Signaling and Inhibitor Action

The diagram below illustrates how a kinase inhibitor can act on its intended target within a signaling pathway while also potentially affecting a parallel pathway through an off-target kinase. Improving selectivity involves minimizing the interaction with the off-target.

G cluster_pathway1 On-Target Pathway cluster_pathway2 Off-Target Pathway Upstream1 Upstream Signal KinaseA Target Kinase (A) Upstream1->KinaseA Downstream1 Cellular Response 1 (e.g., Proliferation) KinaseA->Downstream1 Upstream2 Upstream Signal KinaseB Off-Target Kinase (B) Upstream2->KinaseB Downstream2 Cellular Response 2 (e.g., Toxicity) KinaseB->Downstream2 Inhibitor 2-Aminothiazolo Analog Inhibitor->KinaseA Inhibition (Desired) Inhibitor->KinaseB Inhibition (Undesired)

On-Target vs. Off-Target Kinase Inhibition.
Structure-Activity Relationship (SAR) Logic

This diagram outlines the logical relationships in an SAR study aimed at enhancing selectivity.

G Scaffold Core Scaffold 2-Aminothiazolo [4,5-b]pyridin-5(4H)-one Modifications Structural Modifications 2-Amino Group Aryl Substituents Core Changes Scaffold->Modifications is modified at Assays Biological Readouts Potency (IC50) Selectivity (Ratio) Cell Activity (GI50) Modifications->Assays influences Outcome Desired Outcome High Potency + High Selectivity Assays->Outcome guides toward

Key Relationships in an SAR Study for Selectivity.

References

Technical Support Center: Overcoming Resistance to 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on resistance mechanisms specific to 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is limited in current literature. This guide is based on established principles of cancer drug resistance and data from structurally related 2-aminothiazole and benzothiazole analogues. The troubleshooting steps and FAQs are intended to provide a robust framework for investigating and overcoming resistance in your specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for 2-aminothiazole-based anticancer compounds?

A1: 2-aminothiazole derivatives are a versatile class of compounds known to exert their anticancer effects through various mechanisms. Primarily, they have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G0/G1 or G2/M phases, which prevents cancer cells from proliferating.[1][2] The specific mechanism can depend on the full chemical structure and the cancer cell type.

Q2: My cancer cells are developing resistance to this compound. What are the potential molecular mechanisms?

A2: Based on studies of related benzothiazole compounds, several mechanisms could be responsible for acquired resistance. These include:

  • Altered Drug Metabolism: Cancer cells may upregulate enzymes that metabolize the compound into an inactive form. Key enzyme families to investigate are the Arylamine N-acetyltransferases (NATs) and Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1).[3][4][5][6] Enhanced acetylation or hydroxylation can neutralize the drug's efficacy.

  • Changes in Apoptotic Signaling: Resistance can arise from alterations in the proteins that control apoptosis. This often involves the upregulation of anti-apoptotic proteins like Bcl-2 or mutations in the tumor suppressor p53, making the cells less sensitive to death signals.[7][8][9][10][11]

  • Aberrant Aryl Hydrocarbon Receptor (AhR) Signaling: The AhR pathway is a key regulator of xenobiotic metabolism. In some resistant cells, AhR signaling becomes dysregulated, which can lead to reduced expression of enzymes like CYP1A1 that may be required to activate the drug, or increased expression of proteins that contribute to a resistant phenotype.[12][13][14][15][16]

Q3: How do I experimentally develop a resistant cell line model to study these mechanisms?

A3: A standard method for generating a drug-resistant cell line in vitro is through continuous, long-term exposure to the drug with gradually increasing concentrations.[17][18][19] This process applies selective pressure, allowing only the cells that develop resistance mechanisms to survive and proliferate. The process generally involves starting with a concentration below the IC50 and incrementally raising the dose as the cells adapt and resume normal growth rates.[20]

Troubleshooting Guides

Problem 1: My cell viability assays show a decreased sensitivity to the compound.
  • Initial Step: The first step is to quantify this change in sensitivity. You need to determine the new half-maximal inhibitory concentration (IC50) in your adapted cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value confirms acquired resistance.

  • Data Presentation: IC50 Comparison

Cell LineTreatmentIC50 Value (µM)Resistance Index (RI)
Parental MCF-7This compound0.51.0
Resistant MCF-7/RThis compound15.030.0
This table presents hypothetical data for illustrative purposes.
  • Experimental Protocol: Cell Viability (MTT) Assay

    This protocol is used to assess cell metabolic activity, which is an indicator of cell viability.[21][22][23][24][25]

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include untreated wells as a control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Problem 2: How can I determine the specific molecular mechanism of resistance in my cell line?
  • Recommended Action: Based on the likely mechanisms, you should investigate the expression levels of key proteins involved in drug metabolism and apoptosis. Western blotting is the standard technique for this analysis.

  • Data Presentation: Key Proteins to Investigate

Protein TargetPotential Role in ResistanceExpected Change in Resistant Cells
Bcl-2 Anti-apoptotic proteinIncreased expression
p53 Tumor suppressor (mutations can confer resistance)Check for mutations or altered expression
CYP1A1 Drug metabolism (potential for drug activation)Decreased expression
CYP1B1 Drug metabolism (implicated in resistance)Increased expression
NAT1 / NAT2 Drug metabolism (acetylation and inactivation)Increased expression/activity

  • Visualization: Hypothetical Resistance Signaling Pathway

    ResistancePathway cluster_drug Drug Action cluster_cell Cancer Cell Drug 2-Aminothiazolo [4,5-b]pyridin-5(4H)-one AhR AhR Drug->AhR Activates CYP1A1 CYP1A1 Drug->CYP1A1 Metabolized by NAT NAT1/2 Drug->NAT Metabolized by (Resistance) ActivatedDrug Bioactivated Metabolite Apoptosis Apoptosis ActivatedDrug->Apoptosis Induces InactiveDrug Inactive Metabolite Resistance Cell Survival & Resistance InactiveDrug->Resistance AhR->CYP1A1 Induces (In sensitive cells) CYP1B1 CYP1B1 AhR->CYP1B1 Upregulation (Resistance) CYP1A1->ActivatedDrug CYP1B1->Resistance NAT->InactiveDrug Bcl2 Bcl-2 Bcl2->Apoptosis Inhibits (Resistance) Bcl2->Resistance

    Caption: Hypothetical signaling pathways in drug-sensitive vs. resistant cells.

  • Experimental Protocol: Western Blotting

    This protocol allows for the detection and quantification of specific proteins in cell lysates.[26][27][28][29]

    • Protein Extraction: Lyse both parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

    • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

    • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom. This separates proteins based on their molecular weight.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-Bcl-2, anti-CYP1B1) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

    • Detection: After further washing, add an ECL (enhanced chemiluminescence) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Problem 3: How can I design an experiment to overcome the observed resistance?
  • Strategy: A common strategy to overcome resistance is to use combination therapy.[30][31][32] By targeting the resistance mechanism or a parallel survival pathway with a second agent, you may restore sensitivity.

  • Visualization: Experimental Workflow for Overcoming Resistance

    Workflow start Develop Resistant Cell Line ic50 Confirm Resistance (IC50 Shift) start->ic50 mechanism Investigate Mechanism (e.g., Western Blot for Bcl-2, CYP1B1) ic50->mechanism hypothesis Formulate Hypothesis (e.g., Bcl-2 upregulation causes resistance) mechanism->hypothesis select_drug Select Combination Agent (e.g., Bcl-2 Inhibitor like Venetoclax) hypothesis->select_drug synergy Perform Synergy Assay (Checkerboard Assay) select_drug->synergy analysis Analyze Data (Calculate Combination Index) synergy->analysis result Determine Interaction (Synergy, Additivity, or Antagonism) analysis->result

    Caption: Workflow for identifying and overcoming drug resistance.

  • Experimental Protocol: Drug Synergy Analysis (Checkerboard Assay)

    This method is used to determine if the combined effect of two drugs is synergistic, additive, or antagonistic.[33][34]

    • Determine IC50: First, determine the IC50 of each drug individually in the resistant cell line.

    • Plate Setup: Seed cells in a 96-well plate as you would for a standard viability assay.

    • Create Drug Matrix: Prepare serial dilutions of Drug A (your primary compound) and Drug B (the combination agent). Add them to the plate such that the concentrations of Drug A vary along the rows and the concentrations of Drug B vary along the columns. This creates a matrix of all possible concentration combinations.

    • Incubation and Viability Measurement: Incubate for 48-72 hours and measure cell viability using an MTT or similar assay.

    • Data Analysis (Chou-Talalay Method): Use software like CompuSyn or Combenefit to calculate the Combination Index (CI). The CI value quantifies the nature of the drug interaction.

  • Data Presentation: Combination Index (CI) Values

CI ValueInterpretation
< 0.9Synergy (more than an additive effect)
0.9 - 1.1Additive (the combined effect is the sum of individual effects)
> 1.1Antagonism (the drugs inhibit each other's effects)

  • Visualization: Isobologram Concept for Drug Interaction

    Isobologram origin x_axis Dose of Drug A origin->x_axis y_axis Dose of Drug B origin->y_axis pA->pB   Line of Additivity Synergy Additivity Antagonism label_syn Synergy label_add Additivity label_ant Antagonism

    Caption: Conceptual isobologram illustrating drug synergy, additivity, and antagonism.

References

Technical Support Center: Minimizing Off-Target Effects of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of 2-aminothiazole compounds.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are 2-aminothiazole compounds and why are they important in drug discovery?

The 2-aminothiazole scaffold is a key structural component in many biologically active molecules.[1] This versatile structure is considered "privileged" in medicinal chemistry because it is found in numerous compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] Several clinically approved drugs, such as the anticancer agent Dasatinib, contain the 2-aminothiazole core, highlighting its significance in drug development.[2]

Q2: What are "off-target" effects and why are they a particular concern for 2-aminothiazole compounds?

Off-target effects occur when a drug molecule binds to and affects proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of undesirable outcomes, including toxicity, reduced efficacy, and misleading experimental results.[5] For 2-aminothiazole derivatives, off-target effects are a notable concern as the scaffold's broad biological activity also makes it susceptible to interacting with multiple proteins.[4] Furthermore, the 2-aminothiazole group has been classified by some as a "toxicophore," meaning it can be metabolically activated to form reactive metabolites that may contribute to toxicity.[1]

Q3: What are some common off-target effects observed with 2-aminothiazole compounds?

Common off-target effects can include:

  • Kinase promiscuity: Many 2-aminothiazole-based drugs are designed as kinase inhibitors. However, they can often inhibit multiple kinases beyond the intended one, leading to a broad spectrum of cellular effects.[6]

  • Cytotoxicity in non-target cells: The compound may show toxicity in healthy cell lines, not just the intended diseased cells, indicating a lack of selectivity.

  • Induction of cellular stress pathways: Activation of pathways unrelated to the therapeutic mechanism of action, such as oxidative stress or heat shock responses.

Q4: What are the initial steps to assess the potential for off-target effects with a new 2-aminothiazole compound?

A tiered approach is recommended:

  • In silico profiling: Utilize computational models to predict potential off-target interactions and assess ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7][8]

  • Broad-panel screening: Test the compound against a large panel of kinases and other relevant protein targets to identify potential off-target binding.

  • Cellular assays: Evaluate the compound's activity and cytotoxicity in a panel of both target and non-target cell lines.

TROUBLESHOOTING GUIDES

Issue 1: High Cytotoxicity Observed in Control (Non-Target) Cell Lines
Possible Cause Troubleshooting Steps
Compound concentration is too high. Perform a dose-response curve starting from low nanomolar concentrations to determine the IC50 in both target and non-target cell lines. This will help establish a therapeutic window.
General off-target toxicity. Screen the compound against a broad panel of off-target proteins (e.g., a kinase panel) to identify unintended targets that might be mediating the toxic effects.
Compound instability or degradation. Ensure the compound is stable in the assay medium. Unstable compounds can degrade into toxic byproducts. Prepare fresh stock solutions and minimize freeze-thaw cycles.
Metabolic activation to toxic species. Conduct in vitro metabolism studies using liver microsomes to assess the formation of reactive metabolites.
Issue 2: Inconsistent or Non-Reproducible Inhibition in Kinase Assays
Possible Cause Troubleshooting Steps
Sub-optimal assay conditions. Ensure the ATP concentration is appropriate for the assay, as high ATP levels can compete with ATP-competitive inhibitors. The ideal ATP concentration is often at or near the Km for the specific kinase.
Reagent degradation. Prepare fresh reagents, including the kinase, substrate, and ATP, for each experiment to ensure consistent activity.
Poor compound solubility. Visually inspect for compound precipitation in the assay buffer. If solubility is an issue, consider using a different solvent or formulation. Ensure the final DMSO concentration is low and consistent across all wells.
Incorrect data analysis. Use appropriate controls, including a positive control inhibitor and a no-inhibitor control. Calculate initial reaction rates from the linear portion of the kinetic curves.
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
Possible Cause Troubleshooting Steps
Poor cell permeability. The compound may be potent against the purified target protein but unable to effectively cross the cell membrane to reach its intracellular target. Conduct cell permeability assays to assess this.
Efflux by cellular transporters. The compound may be actively pumped out of the cell by efflux transporters. Use cell lines with and without specific transporters to investigate this possibility.
Lack of on-target engagement in a cellular context. A compound may bind to its target in a biochemical assay but fail to do so in the complex cellular environment. A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement within intact cells.[9][10][11]

EXPERIMENTAL PROTOCOLS

Protocol 1: Kinase Inhibition Profiling

This protocol provides a general method to assess the inhibitory activity of a 2-aminothiazole compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 2-aminothiazole test compound

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the test compound or positive control to the respective wells. Include a no-inhibitor control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

Kinase TargetTest Compound IC50 (nM)Positive Control IC50 (nM)
On-Target Kinase5010
Off-Target Kinase 150015
Off-Target Kinase 2>10,00025
Off-Target Kinase 31,2005
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular environment.[9][10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells expressing the target protein

  • 2-aminothiazole test compound

  • PBS (Phosphate-buffered saline) with protease inhibitors

  • Thermal cycler

  • Reagents for Western blotting (SDS-PAGE gels, transfer buffer, antibodies, etc.)

Procedure:

  • Cell Treatment: Plate cells and treat with the test compound or vehicle control for a specified duration.

  • Heating Step: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble and precipitated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

VISUALIZATIONS

experimental_workflow cluster_invitro In Vitro Assessment cluster_cellular Cellular Assessment cluster_optimization Compound Optimization in_silico In Silico Profiling (ADME/Tox Prediction) kinase_panel Kinase Panel Screening in_silico->kinase_panel Prioritize cytotoxicity Cytotoxicity Assays (Target vs. Non-Target Cells) kinase_panel->cytotoxicity Identify Hits cetsa CETSA for Target Engagement cytotoxicity->cetsa Confirm Cellular Activity sar Structure-Activity Relationship (SAR) - Modify Scaffold - Improve Selectivity cetsa->sar Validate Target lead_optimization Lead Optimization sar->lead_optimization Refine Compound

Caption: Workflow for identifying and mitigating off-target effects.

troubleshooting_logic cluster_investigation Initial Investigation cluster_deeper_analysis Deeper Analysis cluster_action Actionable Steps start High Off-Target Activity Observed check_concentration Is concentration too high? start->check_concentration check_solubility Is compound precipitating? start->check_solubility check_stability Is compound degrading? start->check_stability off_target_screen Perform broad off-target screening (e.g., Kinase Panel) check_concentration->off_target_screen No optimize_concentration Optimize concentration check_concentration->optimize_concentration Yes check_solubility->off_target_screen No improve_formulation Improve formulation check_solubility->improve_formulation Yes check_stability->off_target_screen No check_stability->improve_formulation Yes confirm_engagement Confirm on-target engagement (e.g., CETSA) off_target_screen->confirm_engagement structural_modification Structural modification to improve selectivity confirm_engagement->structural_modification

Caption: Troubleshooting logic for addressing off-target activity.

signaling_pathway Compound 2-Aminothiazole Compound OnTarget On-Target Kinase Compound->OnTarget Inhibition OffTarget1 Off-Target Kinase 1 Compound->OffTarget1 Inhibition OffTarget2 Off-Target Kinase 2 Compound->OffTarget2 Inhibition Pathway1 Desired Signaling Pathway OnTarget->Pathway1 Pathway2 Unintended Pathway 1 OffTarget1->Pathway2 Pathway3 Unintended Pathway 2 OffTarget2->Pathway3 Response1 Therapeutic Effect Pathway1->Response1 Response2 Toxic Effect Pathway2->Response2 Response3 Side Effect Pathway3->Response3

Caption: On-target vs. off-target signaling pathways.

References

Validation & Comparative

Validating Kinase Inhibitory Activity: A Comparative Guide to Thiazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the validation of kinase inhibitory activity is a critical step in the discovery of novel therapeutics. This guide provides a comparative analysis of the kinase inhibitory potential of compounds based on the thiazolopyridine scaffold, structurally related to 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one. Due to the limited publicly available data on this specific molecule, this guide will focus on the well-characterized inhibitory activities of other thiazolo[5,4-b]pyridine derivatives, benchmarking their performance against established kinase inhibitors. The 2-aminothiazole moiety is a recognized kinase inhibitor template, featuring in approved drugs such as Dasatinib.[1]

Comparative Inhibitory Activity of Thiazolopyridine Derivatives

The following tables summarize the enzymatic inhibitory activity of representative thiazolo[5,4-b]pyridine derivatives against their target kinases, alongside clinically approved inhibitors for comparison. Lower IC50 and GI50 values are indicative of greater potency.

Table 1: Enzymatic Inhibitory Activity against c-KIT Kinase

Compound/Drugc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)
Compound 6r Not Reported4.77
Imatinib0.2737.93
Sunitinib0.143.98

Data for Compound 6r, a thiazolo[5,4-b]pyridine derivative, Imatinib, and Sunitinib are collated from preclinical studies.[2]

Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines

Compound/DrugGIST-T1 GI50 (µM)HMC1.2 GI50 (µM)
Compound 6r Not Reported1.15
ImatinibNot Reported27.14
SunitinibNot Reported0.05

Data for Compound 6r, a thiazolo[5,4-b]pyridine derivative, Imatinib, and Sunitinib are collated from preclinical studies.[3]

Table 3: Enzymatic Inhibitory Activity against PI3K Isoforms

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
Compound 19a 3.6~361.82.5

Data for Compound 19a, a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common assays used to determine kinase inhibitory activity.

Protocol 1: In Vitro Radiometric Kinase Assay

This biochemical assay quantifies the transfer of a radiolabeled phosphate group from ATP to a kinase substrate. The level of radioactivity incorporated into the substrate is directly proportional to the kinase's activity.

  • Materials:

    • Target kinase

    • Kinase substrate

    • Test compounds (e.g., thiazolopyridine derivatives)

    • [γ-³²P]ATP

    • Kinase reaction buffer

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • Incubate the target kinase with varying concentrations of the test compound in the kinase reaction buffer.

    • Initiate the kinase reaction by adding the kinase substrate and [γ-³²P]ATP.

    • Allow the reaction to proceed for a predetermined time at a controlled temperature.

    • Terminate the reaction.

    • Separate the radiolabeled substrate from the unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity of the substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[2]

Protocol 2: Cellular Phosphorylation ELISA

This cell-based assay measures the phosphorylation of a specific substrate within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.

  • Materials:

    • Cell line expressing the target kinase and substrate

    • 96-well cell culture plates

    • Test compounds

    • Cell lysis buffer

    • ELISA plate pre-coated with a capture antibody for the substrate

    • Detection antibody specific for the phosphorylated substrate

    • HRP-conjugated secondary antibody

    • TMB substrate solution

    • Stop solution (e.g., 2N H₂SO₄)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period.

    • Lyse the cells to release cellular proteins.

    • Transfer the cell lysate to the pre-coated ELISA plate and incubate.

    • Wash the plate and add the phospho-specific detection antibody.

    • After incubation and washing, add the HRP-conjugated secondary antibody.

    • Following another incubation and wash, add the TMB substrate solution and incubate in the dark.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 450 nm using a plate reader. The signal is proportional to the level of substrate phosphorylation.[6]

Visualizing Kinase Signaling and Experimental Workflows

c-KIT Signaling Pathway

G SCF SCF cKIT c-KIT Receptor SCF->cKIT Binds PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT3 STAT3 cKIT->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor Thiazolopyridine Inhibitor Inhibitor->cKIT

Caption: Simplified c-KIT signaling pathway and the point of inhibition.

In Vitro Kinase Assay Workflow

G Start Start Prepare Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare Incubate Incubate Kinase with Inhibitor Prepare->Incubate Initiate Initiate Reaction (Add Substrate/ATP) Incubate->Initiate Reaction Kinase Reaction Initiate->Reaction Stop Stop Reaction Reaction->Stop Detect Detect Signal (e.g., Radioactivity, Luminescence) Stop->Detect Analyze Data Analysis (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

References

A Comparative Analysis of Thiazolo[5,4-b]pyridine Derivatives and Imatinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the search for novel kinase inhibitors with improved efficacy, particularly against resistant tumor types, is a paramount objective. This guide provides a comparative overview of a promising class of compounds, thiazolo[5,4-b]pyridine derivatives, against the well-established tyrosine kinase inhibitor, imatinib. Due to the limited public data on 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one, this guide will focus on a closely related and well-characterized derivative from the same structural family, compound 6r , which has been evaluated for its potent inhibitory activity against the c-KIT kinase, a key target in various cancers, including gastrointestinal stromal tumors (GIST).

Executive Summary

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and GIST, primarily functions by inhibiting the BCR-ABL and c-KIT tyrosine kinases. However, the emergence of drug resistance, often through mutations in the target kinase, necessitates the development of next-generation inhibitors. The thiazolo[5,4-b]pyridine scaffold has emerged as a promising framework for the development of such inhibitors. This guide presents a side-by-side comparison of the efficacy of the thiazolo[5,4-b]pyridine derivative 6r and imatinib, based on preclinical data.

Data Presentation

The following tables summarize the quantitative data on the enzymatic inhibitory activity and anti-proliferative effects of compound 6r in comparison to imatinib.

Table 1: Enzymatic Inhibitory Activity against c-KIT

Compound/Drugc-KIT (Wild-Type) IC₅₀ (µM)c-KIT V560G/D816V (Imatinib-Resistant Double Mutant) IC₅₀ (µM)
Thiazolo[5,4-b]pyridine 6r 0.14[1]4.77[1][2]
Imatinib 0.27[1]37.93[2]
Sunitinib (Reference) 0.14[1]3.98[2]
Lower IC₅₀ values indicate greater potency.

Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines

Compound/DrugGIST-T1 (c-KIT exon 11 mutation) GI₅₀ (µM)HMC1.2 (c-KIT V560G/D816V double mutant) GI₅₀ (µM)c-KIT D816V Ba/F3 GI₅₀ (µM)
Thiazolo[5,4-b]pyridine 6r 0.02[1]1.15[1]1.11[2]
Imatinib 0.02[1]>30[1]Not Reported
Sunitinib (Reference) 0.01[1]0.52[1]0.58[2]
Lower GI₅₀ values indicate greater anti-proliferative activity.

Mechanism of Action & Signaling Pathways

Both imatinib and the thiazolo[5,4-b]pyridine derivative 6r are designed to inhibit kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Imatinib targets the ATP-binding site of the BCR-ABL and c-KIT kinases. The thiazolo[5,4-b]pyridine scaffold has also been shown to interact with the ATP-binding site of various kinases.[1]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-KIT) Substrate Substrate Receptor_Tyrosine_Kinase->Substrate Phosphorylation ATP ATP ATP->Receptor_Tyrosine_Kinase Phosphorylated_Substrate Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT pathways) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Imatinib Imatinib Imatinib->Receptor_Tyrosine_Kinase Inhibits ATP Binding Thiazolopyridine_6r Thiazolo[5,4-b]pyridine 6r Thiazolopyridine_6r->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: Generalized signaling pathway of receptor tyrosine kinase inhibition.

Experimental Protocols

The data presented in this guide is based on the following key experimental methodologies.

1. In Vitro Kinase Inhibition Assay (Radiometric)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against specific kinases.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

  • Procedure:

    • The target kinase (e.g., c-KIT) is incubated with varying concentrations of the test compound (e.g., thiazolo[5,4-b]pyridine 6r or imatinib).

    • The kinase reaction is initiated by the addition of a suitable substrate and [γ-³²P]ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is terminated, and the radiolabeled substrate is separated from the free [γ-³²P]ATP.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Kinase_Inhibition_Assay_Workflow Start Start Incubate Incubate Kinase with Test Compound Start->Incubate Add_Substrate_ATP Add Substrate & [γ-³²P]ATP Incubate->Add_Substrate_ATP Reaction Kinase Reaction Add_Substrate_ATP->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Separate Separate Labeled Substrate Stop_Reaction->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate_IC50 Calculate IC₅₀ Quantify->Calculate_IC50

Caption: Experimental workflow for the in vitro kinase inhibition assay.

2. Cell-Based Anti-proliferative Assay (MTT or CellTiter-Glo®)

  • Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the test compounds in cancer cell lines.

  • Principle: These assays measure the metabolic activity of viable cells. In the MTT assay, a tetrazolium salt is reduced to a colored formazan product by metabolically active cells. In the CellTiter-Glo® assay, the amount of ATP present is quantified, which is an indicator of cell viability.

  • Procedure:

    • Cancer cells (e.g., GIST-T1, HMC1.2) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compounds.

    • After a specified incubation period (e.g., 72 hours), the assay reagent (MTT or CellTiter-Glo®) is added to each well.

    • Following another incubation period, the absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.

    • The percentage of cell growth inhibition is calculated relative to untreated control cells.

    • GI₅₀ values are determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Antiproliferative_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with Test Compounds Seed_Cells->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add Assay Reagent (MTT or CellTiter-Glo®) Incubate_72h->Add_Reagent Measure_Signal Measure Absorbance or Luminescence Add_Reagent->Measure_Signal Calculate_GI50 Calculate GI₅₀ Measure_Signal->Calculate_GI50

Caption: Experimental workflow for the cell-based anti-proliferative assay.

Conclusion

The available preclinical data suggests that thiazolo[5,4-b]pyridine derivatives, exemplified by compound 6r , represent a promising class of kinase inhibitors. Notably, compound 6r demonstrates comparable or superior enzymatic inhibitory activity against wild-type c-KIT and significantly enhanced potency against the imatinib-resistant c-KIT V560G/D816V double mutant when compared to imatinib.[1][2] This is further reflected in its potent anti-proliferative effects in cell lines harboring this resistant mutation.[1] These findings underscore the potential of the thiazolo[5,4-b]pyridine scaffold as a basis for the development of novel therapeutics to overcome imatinib resistance in cancers such as GIST. Further investigation, including in vivo studies and broader kinase profiling, is warranted to fully elucidate the therapeutic potential of this compound class.

References

A Comparative Analysis of Src Family Kinase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of publicly available data on the Src kinase inhibitory activity of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one currently prevents a direct comparative analysis against other well-established inhibitors. This guide, therefore, focuses on a detailed comparison of prominent, well-characterized Src family kinase inhibitors: Dasatinib, Bosutinib, Saracatinib, and Ponatinib. These compounds are benchmarked based on their in vitro potency, cellular activity, and the experimental protocols used for their evaluation.

This publication aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to compare the performance of these key inhibitors, supported by experimental data and detailed methodologies.

Comparative Performance of Src Family Kinase Inhibitors

The inhibitory potency of small molecule kinase inhibitors is a critical parameter in their evaluation. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's efficacy in inhibiting a specific enzyme. The following table summarizes the reported IC50 values for several well-known Src family kinase inhibitors against c-Src and other relevant kinases.

InhibitorTarget KinaseIC50 (nM)Assay Conditions
Dasatinib c-Src0.81 mM ATP, Recombinant human c-Src[1]
Abl<1---
Lck0.5---
Bosutinib c-Src1.2Autophosphorylation assay[1]
Abl1Cell-free assays
Saracatinib c-Src2.7 - 11---
c-Yes4 - 10---
Fyn4 - 10---
Lyn4 - 10---
Blk4 - 10---
Fgr4 - 10---
Lck4 - 10---
Ponatinib c-Src5.4---
Abl0.37---
PDGFRα1.1---
VEGFR21.5---
FGFR12.2---

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor performance. This section outlines the methodologies for key assays used to characterize Src family kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Recombinant Src kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[1]

  • Test inhibitor dissolved in DMSO

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)[1]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well or 96-well assay plates

Procedure:

  • Assay Plate Preparation: Serially dilute the test inhibitor in DMSO and add to the assay plate. A vehicle control (DMSO only) should be included.

  • Kinase Reaction Mixture: Prepare a master mix containing the recombinant Src kinase and the peptide substrate in the kinase assay buffer.

  • Initiation of Reaction: Add the kinase reaction mixture to the wells of the assay plate.

  • ATP Addition: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to its Michaelis-Menten constant (Km) for the kinase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically measured as luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Src Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of Src and its downstream targets within a cellular context.

Objective: To evaluate the in-cell efficacy of an inhibitor by measuring changes in protein phosphorylation.

Materials:

  • Cancer cell line with active Src signaling

  • Test inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Src (e.g., Tyr416), anti-total-Src, and antibodies for downstream targets (e.g., p-FAK, p-STAT3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitor for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Objective: To determine the effect of an inhibitor on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line

  • Test inhibitor

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[3]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Visualizations

Diagrams illustrating key signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and methodologies.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_processes Cellular Processes RTK RTK Src_inactive Src (inactive) RTK->Src_inactive Integrin Integrin Integrin->Src_inactive Src_active Src (active) pY416 Src_inactive->Src_active Activation FAK FAK Src_active->FAK Grb2_Sos Grb2/Sos Src_active->Grb2_Sos PI3K PI3K Src_active->PI3K STAT3 STAT3 Src_active->STAT3 Migration Migration & Adhesion FAK->Migration Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Transcription Gene Transcription STAT3->Transcription Raf Raf Ras->Raf Proliferation Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Transcription->Proliferation

Caption: Simplified Src kinase signaling pathway.

Experimental_Workflow_Kinase_Assay start Start plate_prep Prepare serial dilutions of inhibitor in assay plate start->plate_prep reagent_prep Prepare kinase, substrate, and ATP solutions start->reagent_prep reaction Initiate and incubate kinase reaction plate_prep->reaction reagent_prep->reaction detection Add detection reagent and measure signal reaction->detection analysis Plot dose-response curve and calculate IC50 detection->analysis end End analysis->end

Caption: In Vitro Kinase Assay Workflow.

Experimental_Workflow_Western_Blot start Start cell_culture Culture and treat cells with inhibitor start->cell_culture lysis Lyse cells and quantify protein cell_culture->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to membrane sds_page->transfer immunoblot Incubate with primary and secondary antibodies transfer->immunoblot detection Detect signal using chemiluminescence immunoblot->detection analysis Analyze band intensity detection->analysis end End analysis->end

Caption: Western Blot Workflow for Src Phosphorylation.

References

Evaluating the Specificity of Novel Kinase Inhibitors: A Comparative Guide Using Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise molecular target of a novel inhibitor is a critical step in preclinical validation. This guide provides a comprehensive framework for evaluating the specificity of a hypothetical kinase inhibitor, "Compound T" (representing 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one), through the use of knockout (KO) models. By comparing the inhibitor's effects in wild-type (WT) cells versus cells lacking the putative target kinase, researchers can rigorously assess on-target activity and potential off-target effects.

Data Presentation: Comparative Analysis of Compound T in Wild-Type vs. Target Kinase KO Models

To objectively assess the specificity of Compound T, a series of experiments are conducted comparing its activity in a cancer cell line expressing the target kinase (Wild-Type) and a genetically engineered counterpart where the target kinase has been knocked out (KO). The following tables summarize the expected quantitative data from these key validation experiments.

Table 1: In Vitro Cell Viability Assay (IC50 Values)

Cell LineCompound T IC50 (µM)Alternative Inhibitor Z IC50 (µM)
Wild-Type (WT) Cancer Cells2.16.5
Target Kinase KO Cancer Cells> 1506.8
Normal Human Fibroblasts6580

IC50: The half-maximal inhibitory concentration. Data are presented as the mean of three independent experiments.

Table 2: Western Blot Analysis of Downstream Signaling

Cell LineTreatmentp-Substrate Y (Relative Density)Cleaved Caspase-3 (Relative Density)
Wild-Type (WT)Vehicle1.01.0
Wild-Type (WT)Compound T (2.5 µM)0.24.5
Target Kinase KOVehicle< 0.11.1
Target Kinase KOCompound T (2.5 µM)< 0.11.2

p-Substrate Y: A direct downstream target of the putative kinase. Data are normalized to a loading control.

Table 3: In Vivo Tumor Xenograft Study

Mouse ModelTreatmentAverage Tumor Volume (mm³) at Day 21
WT Tumor XenograftVehicle1500
WT Tumor XenograftCompound T (15 mg/kg)350
KO Tumor XenograftVehicle1550
KO Tumor XenograftCompound T (15 mg/kg)1480

Tumor volumes are presented as the mean from each treatment group (n=8 mice per group).

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of Compound T on cancer cells with and without the target protein.

Methodology:

  • Cell Seeding: Wild-type and Target Kinase KO cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of Compound T or an alternative inhibitor (e.g., from 0.01 to 200 µM) for 72 hours.

  • Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for 4 hours. The fluorescence is then measured to determine the percentage of viable cells relative to the vehicle-treated control.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Western Blot Analysis

Objective: To investigate the effect of Compound T on the phosphorylation of a downstream substrate of the target kinase and on markers of apoptosis.

Methodology:

  • Cell Lysis: Wild-type and Target Kinase KO cells are treated with Compound T (2.5 µM) or vehicle for 24 hours. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-Substrate Y, cleaved caspase-3, and a loading control (e.g., GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of Compound T in a setting where the target is present or absent.

Methodology:

  • Tumor Implantation: Wild-type or Target Kinase KO cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups.

  • Treatment Administration: Compound T (15 mg/kg) or vehicle is administered daily via oral gavage.

  • Tumor Measurement: Tumor volume is measured every three days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size, and the final tumor volumes are recorded.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway relevant to the evaluation of Compound T.

G cluster_cell_culture Cell Line Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Conclusion wt_cells Wild-Type (WT) Cells wt_vehicle WT + Vehicle wt_cells->wt_vehicle wt_compound WT + Compound T wt_cells->wt_compound ko_cells Target Kinase KO Cells ko_vehicle KO + Vehicle ko_cells->ko_vehicle ko_compound KO + Compound T ko_cells->ko_compound viability Cell Viability Assay wt_vehicle->viability western Western Blot wt_vehicle->western xenograft Xenograft Model wt_vehicle->xenograft wt_compound->viability wt_compound->western wt_compound->xenograft ko_vehicle->viability ko_vehicle->western ko_vehicle->xenograft ko_compound->viability ko_compound->western ko_compound->xenograft analysis Compare WT vs. KO Results viability->analysis western->analysis xenograft->analysis conclusion Determine On-Target Specificity analysis->conclusion

Caption: Experimental workflow for validating the specificity of Compound T using knockout models.

G compound_t Compound T target_kinase Target Kinase compound_t->target_kinase Inhibition off_target Off-Target Kinase compound_t->off_target p_substrate_y p-Substrate Y target_kinase->p_substrate_y Phosphorylation substrate_y Substrate Y downstream_effector Downstream Effector p_substrate_y->downstream_effector cellular_response Cell Proliferation & Survival downstream_effector->cellular_response off_target_pathway Off-Target Pathway off_target->off_target_pathway side_effects Potential Side Effects off_target_pathway->side_effects

Caption: Hypothetical signaling pathway illustrating on-target and potential off-target effects of Compound T.

Validating In Vitro Anticancer Activity of 2-Aminothiazole Derivatives in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The journey of a potential therapeutic agent from a laboratory discovery to a clinical candidate is a rigorous process of validation. For researchers, scientists, and drug development professionals, understanding the transition from in vitro (cell-based) findings to in vivo (animal model) efficacy is critical. This guide provides a comparative framework for validating the in vitro findings of 2-aminothiazolo[4,5-b]pyridin-5(4H)-one and related 2-aminothiazole derivatives in in vivo models, using the well-documented multi-kinase inhibitor, Dasatinib (BMS-354825), as a primary example.

From Benchtop to Preclinical: The Case of a 2-Aminothiazole Derivative

The 2-aminothiazole scaffold is a core component of numerous kinase inhibitors, including the FDA-approved drug Dasatinib.[1][2] These compounds often exhibit potent anticancer activity in initial cell-based assays. However, successful in vivo validation depends on a multitude of factors including pharmacokinetic properties, tumor microenvironment interactions, and overall organismal toxicity.

In Vitro Activity Profile

The initial assessment of a novel compound like this compound would involve screening against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects. For comparison, the in vitro activity of Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases, is well-characterized.[3][4][5]

CompoundTarget Cell LineAssay TypeIC50 / EffectReference
Dasatinib K562 (CML)Proliferation<1 nM[6]
Ba/F3 (Imatinib-Resistant)ProliferationPotent Activity[4]
HNSCC & NSCLC cell linesInvasion AssayInhibition of migration and invasion[7]
Prostate Cancer CellsKinase ActivityInhibition of Lyn and Src at low nM[8]
Chronic Lymphocytic Leukemia (CLL) cellsCytotoxicity (XTT assay)Median cytotoxicity of 8.3%[9]

Table 1: Summary of In Vitro Efficacy of Dasatinib. This table illustrates the potent and broad-spectrum anti-cancer activity of Dasatinib in various cancer cell lines, as determined by different in vitro assays.

In Vivo Validation in Xenograft Models

Positive in vitro results pave the way for in vivo studies, typically in immunocompromised mice bearing human tumor xenografts. These studies are crucial for assessing a compound's ability to inhibit tumor growth in a complex biological system.

| Compound | Animal Model | Tumor Xenograft | Dosing Regimen | Tumor Growth Inhibition | Reference | |---|---|---|---|---| | Dasatinib | SCID Mice | Imatinib-sensitive and resistant human CML cells | Oral administration | Efficacious with no apparent toxicity |[4] | | Dasatinib | SCID Mice | K562 human CML | 1.25 or 2.5 mg/kg (oral) | Maximal inhibition of phospho-BCR-ABL at ~3 hours |[10][11] | | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole Derivative (Phortress) | Nude Mice | Human breast and ovarian tumor xenografts | Not specified | Superior potency |[12] | | Imidazo[4,5-b]pyridine Derivative (CCT137690) | Nude Mice | SW620 colon carcinoma | Oral administration | Inhibition of tumor growth with no observed toxicity |[13] |

Table 2: In Vivo Efficacy of 2-Aminothiazole Derivatives and Analogs in Xenograft Models. This table summarizes the successful translation of in vitro activity to in vivo tumor growth inhibition for Dasatinib and other related compounds.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is essential for a comprehensive understanding.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC SRC Family Kinases Dasatinib->SRC BCR_ABL->PI3K BCR_ABL->RAS STAT5 STAT5 BCR_ABL->STAT5 SRC->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Figure 1. Dasatinib Mechanism of Action. Dasatinib inhibits BCR-ABL and SRC family kinases, blocking downstream signaling pathways like PI3K/AKT, RAS/MAPK, and STAT, ultimately leading to decreased cell proliferation and survival.[5][14][15]

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_culture Cancer Cell Lines compound_treatment Treat with 2-Aminothiazole Derivative cell_culture->compound_treatment mtt_assay MTT Assay (Viability/Proliferation) compound_treatment->mtt_assay Quantitative Data western_blot Western Blot (Signaling Pathway Analysis) compound_treatment->western_blot Mechanistic Data mouse_model Immunocompromised Mouse Model mtt_assay->mouse_model Proceed if Potent western_blot->mouse_model Proceed if On-Target xenograft Establish Human Tumor Xenograft mouse_model->xenograft drug_administration Oral Gavage of Test Compound xenograft->drug_administration tumor_measurement Measure Tumor Volume and Body Weight drug_administration->tumor_measurement pk_pd Pharmacokinetic/ Pharmacodynamic Analysis tumor_measurement->pk_pd

Figure 2. Experimental Workflow. This diagram illustrates the logical progression from in vitro cell-based assays to in vivo validation in animal models.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Tumor Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor xenograft model in mice to evaluate the in vivo efficacy of a test compound.

  • Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Animal Model: Use 6-8 week old female athymic nude or SCID mice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the 2-aminothiazole derivative (e.g., Dasatinib at a preclinical efficacious dose of 1.25 or 2.5 mg/kg) or vehicle control orally by gavage daily for a specified period (e.g., 21 days).[11]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the percentage of tumor growth inhibition.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.

  • Cell Lysis: Treat cultured cancer cells with the 2-aminothiazole derivative for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-BCR-ABL, phospho-Src, or their total protein counterparts) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

By following this comprehensive guide, researchers can systematically validate the in vitro findings of novel 2-aminothiazole derivatives in relevant in vivo models, a crucial step in the development of new anticancer therapies.

References

Benchmarking a Novel Kinase Inhibitor Scaffold: 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one and its Analogs Against Standard-of-Care Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of the thiazolo[4,5-b]pyridine scaffold, represented by derivatives of the closely related thiazolo[5,4-b]pyridine core, against established standard-of-care kinase inhibitors. While specific experimental data for 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is not extensively available in public literature, the broader family of thiazolopyridine derivatives has demonstrated significant promise as potent kinase inhibitors. This guide will focus on a well-characterized derivative, compound 6r , a thiazolo[5,4-b]pyridine derivative that has shown potent activity against the c-KIT kinase, a crucial target in various cancers, including gastrointestinal stromal tumors (GIST).[1][2] We will benchmark its performance against the established c-KIT inhibitors, Imatinib and Sunitinib.[1][2]

Executive Summary

The thiazolo[4,5-b]pyridine scaffold and its analogs represent a promising avenue for the development of next-generation kinase inhibitors. A notable example, the thiazolo[5,4-b]pyridine derivative 6r , exhibits potent enzymatic and anti-proliferative activities, particularly against clinically relevant, imatinib-resistant c-KIT mutations.[1] This suggests that this chemical class could offer advantages in overcoming acquired resistance to current therapies.

Data Presentation

Table 1: Comparative Enzymatic Inhibitory Activity against c-KIT Kinase

The following table summarizes the half-maximal inhibitory concentration (IC50) of a representative thiazolo[5,4-b]pyridine derivative (6r) and the standard-of-care inhibitors Imatinib and Sunitinib against both wild-type c-KIT and a clinically significant imatinib-resistant double mutant, c-KIT V560G/D816V.[1][2] Lower IC50 values are indicative of greater potency.

Compound/Drugc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)
Thiazolo[5,4-b]pyridine derivative (6r) Not Reported4.77
Imatinib0.2737.93
Sunitinib0.143.98
Table 2: Comparative Anti-proliferative Activity in c-KIT-Dependent Cancer Cell Lines

This table presents the half-maximal growth inhibition (GI50) for the thiazolo[5,4-b]pyridine derivative (6r) and the comparator drugs in the GIST-T1 cell line, which harbors a c-KIT exon 11 mutation, and the HMC1.2 cell line, which has the V560G and D816V c-KIT mutations.[1][2] Lower GI50 values indicate greater anti-proliferative efficacy.

Compound/DrugGIST-T1 (c-KIT exon 11 mut) GI50 (µM)HMC1.2 (c-KIT V560G, D816V mut) GI50 (µM)
Thiazolo[5,4-b]pyridine derivative (6r) 0.381.15
Imatinib0.1327.11
Sunitinib0.090.76

Experimental Protocols

Accurate and reproducible data are fundamental to the benchmarking of novel kinase inhibitors. The following sections detail generalized methodologies for the key assays cited in this guide.

In Vitro Kinase Assay (IC50 Determination)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50%.

Materials:

  • Recombinant human kinase enzyme (e.g., c-KIT).

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP).

  • Specific kinase substrate (e.g., a peptide or protein).

  • Test compounds and standard inhibitors, serially diluted.

  • 96-well plates.

  • Scintillation counter or other detection instrument.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and standard inhibitors in a suitable solvent like DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the kinase buffer to each well.

  • Inhibitor Addition: Add the diluted inhibitors to the respective wells. Include a control well with no inhibitor (vehicle control).

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction, often by adding a solution like EDTA.

  • Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this is typically done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity of the phosphorylated substrate with a scintillation counter.[1]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (GI50 Determination)

This protocol outlines a common method, the MTT assay, for assessing the anti-proliferative activity of a compound on cancer cell lines.

Objective: To determine the concentration of an inhibitor that causes a 50% reduction in the proliferation of a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., GIST-T1, HMC1.2).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compounds and standard inhibitors.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and standard inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of growth inhibition for each concentration compared to untreated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor RAS RAS cKIT->RAS PI3K PI3K cKIT->PI3K SCF SCF SCF->cKIT Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Thiazolopyridine Derivative Inhibitor->cKIT Inhibits

Caption: The c-KIT signaling pathway, a key driver of cell proliferation and survival.

Experimental Workflow

G cluster_in_vitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_analysis Comparative Analysis start Synthesize Thiazolopyridine Derivatives kinase_assay In Vitro Kinase Assay (e.g., c-KIT) start->kinase_assay ic50 Determine IC50 Values kinase_assay->ic50 cell_assay Cell Proliferation Assay (e.g., MTT on GIST-T1, HMC1.2) ic50->cell_assay gi50 Determine GI50 Values cell_assay->gi50 comparison Benchmark against Standard-of-Care Inhibitors gi50->comparison conclusion Evaluate Therapeutic Potential comparison->conclusion

Caption: General workflow for the preclinical benchmarking of novel kinase inhibitors.

Logical Relationship

G start Start: Identify Lead Scaffold (Thiazolopyridine) potent_inhibition Potent Kinase Inhibition? (Low IC50) start->potent_inhibition cellular_efficacy Effective in Cells? (Low GI50) potent_inhibition->cellular_efficacy Yes optimize_scaffold Optimize Scaffold or Abandon potent_inhibition->optimize_scaffold No resistance_activity Activity Against Resistant Mutants? cellular_efficacy->resistance_activity Yes cellular_efficacy->optimize_scaffold No promising_candidate Promising Candidate for Further Development resistance_activity->promising_candidate Yes resistance_activity->optimize_scaffold No

Caption: Decision-making framework for advancing a novel kinase inhibitor scaffold.

References

Safety Operating Guide

Prudent Disposal of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal procedures for 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one, emphasizing the importance of adhering to safety protocols and regulatory requirements.

The first and most critical step before handling or disposing of any chemical is to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS for this compound (CAS No. 13575-44-5) will contain specific details regarding its hazards, handling, storage, and disposal. While a specific SDS for this compound was not found in a general search, information on structurally similar chemicals, such as 2-aminothiazole, can provide an indication of potential hazards. However, this information should not be used as a substitute for the official SDS of the compound .

General Safety and Handling Precautions

Based on data for analogous compounds, this compound may present certain hazards. The following table summarizes general safety and handling information for aminothiazole-related compounds. This information is for guidance only and must be verified with the specific SDS for this compound.

Precaution CategoryGeneral Guidance for Aminothiazole-Related Compounds
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats. Ensure that eyewash stations and safety showers are close to the workstation.
Handling Avoid contact with skin and eyes. Do not breathe dust. Wash face, hands, and any exposed skin thoroughly after handling. Use only in a well-ventilated area.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
Potential Hazards May be harmful if swallowed and may cause serious eye irritation.[1][2]

Disposal Procedures

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

General Steps for Disposal:

  • Consult the SDS: Section 13 of the SDS will provide specific disposal considerations.

  • Proper Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and any associated hazards.

  • Segregation of Waste: Do not mix with incompatible waste streams.

  • Licensed Disposal Vendor: Arrange for disposal through a licensed and approved waste disposal company.

One common disposal method for similar chemical compounds is to "dissolve or mix the material with a combustible solvent and burn in a chemical scrubber"[2]. Another approach involves sweeping up the solid material and shoveling it into suitable containers for disposal[1]. However, the appropriate method for this compound must be determined from its specific SDS.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a logical workflow for the safe disposal of laboratory chemical waste, emphasizing the primary importance of the Safety Data Sheet.

cluster_prep Preparation cluster_assessment Hazard Assessment & PPE cluster_handling Handling & Collection cluster_disposal Disposal A Identify Waste Chemical: This compound B Obtain and Review Safety Data Sheet (SDS) A->B C Determine Hazards (SDS Section 2) B->C D Select Appropriate PPE (SDS Section 8) C->D E Wear Required PPE D->E F Collect Waste in a Compatible & Labeled Container E->F G Consult Institutional EHS for Specific Disposal Procedures F->G H Store Waste in Designated Area G->H I Arrange for Pickup by Licensed Disposal Vendor H->I

Figure 1. Standard workflow for the safe disposal of laboratory chemical waste.

References

Comprehensive Safety and Handling Protocol for 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one (CAS No. 13575-44-5). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on data from structurally similar nitrogen- and sulfur-containing heterocyclic compounds and general laboratory safety principles. It is imperative to handle this chemical with the assumption that it is hazardous.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure, this compound is presumed to possess potential hazards. A structurally related compound, 2-Amino-5-ethyl-1,3,4-thiadiazole, is known to cause skin and eye irritation. Therefore, a cautious approach is necessary.

Assumed Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Likely to cause skin and serious eye irritation.

The following table summarizes the required personal protective equipment for handling this compound.

Protection Type Specific PPE Standard/Specification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect before use. Dispose of contaminated gloves properly.
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.ANSI Z87.1 certified.
Skin and Body Laboratory coat.Ensure it is fully buttoned.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.Follow institutional respiratory protection program guidelines.

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following experimental workflow is critical to ensure personnel safety and prevent contamination.

  • Preparation:

    • Work in a designated area, preferably within a chemical fume hood.

    • Ensure all necessary PPE is donned correctly.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Assemble all required equipment and reagents before handling the compound.

  • Handling:

    • Avoid direct contact with the skin and eyes.

    • Minimize the generation of dust and aerosols.

    • Use non-sparking tools for handling the solid compound.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • The compound should be protected from light.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification:

    • Solid Waste: Unused or expired compound, contaminated weighing paper, gloves, and other disposable materials.

    • Liquid Waste: Solutions containing the dissolved compound.

  • Containment:

    • Solid Waste: Place in a clearly labeled, sealed, and chemically compatible hazardous waste container. Avoid creating dust.

    • Liquid Waste: Collect in a designated, leak-proof, and appropriately labeled hazardous waste container.

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe check_safety Verify Safety Equipment (Eyewash, Shower) don_ppe->check_safety handle_chem Handle Chemical (Avoid Dust/Contact) check_safety->handle_chem Proceed to Handling storage Store Properly (Cool, Dry, Dark) handle_chem->storage segregate_waste Segregate Waste (Solid/Liquid) storage->segregate_waste Generate Waste label_waste Label Waste Container segregate_waste->label_waste dispose_waste Dispose via EHS label_waste->dispose_waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.